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  • Product: 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one
  • CAS: 133001-95-3

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthesis of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one: A Technical Guide

Executive Summary The 1,3-benzoxazin-4-one core is a privileged, multifaceted heterocyclic scaffold extensively utilized in medicinal chemistry and materials science[1]. Among its derivatives, 6-bromo-2,2-dimethyl-3,4-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzoxazin-4-one core is a privileged, multifaceted heterocyclic scaffold extensively utilized in medicinal chemistry and materials science[1]. Among its derivatives, 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one (CAS: 133001-95-3) stands out as a highly versatile building block[2]. The gem-dimethyl substitution at the C2 position imparts significant metabolic stability and steric bulk, while the bromine atom at the C6 position serves as a critical synthetic handle for late-stage functionalization via transition-metal catalysis. This guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and applications in drug discovery.

Physicochemical Profiling

Understanding the physicochemical baseline of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is essential for predicting its behavior in biological assays and synthetic workflows. The compound exhibits a balanced lipophilicity profile, making it an ideal precursor for central nervous system (CNS) or antimicrobial drug candidates[3].

Table 1: Quantitative Physicochemical and Structural Data

PropertyValueStructural Significance
CAS Number 133001-95-3[2]Unique chemical identifier.
Molecular Formula C10H10BrNO2[4]Defines the atomic composition.
Molecular Weight 256.10 g/mol [2]Optimal low molecular weight for fragment-based drug design.
Monoisotopic Mass 254.98949 Da[4]Critical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 1 (Secondary Amine)Facilitates target-protein interactions via the N3-H group.
Hydrogen Bond Acceptors 2 (Carbonyl, Ether)Enhances aqueous solubility and binding affinity.
Primary Precursor 5-Bromosalicylamide[5]Readily available starting material for scalable synthesis.

Mechanistic Chemistry & Synthetic Workflow

The construction of the 2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one architecture is classically achieved through the acid-catalyzed condensation of a salicylamide derivative with acetone. In this specific synthesis, 5-bromosalicylamide acts as the bifunctional nucleophile[5].

Causality of Reaction Conditions
  • Acetone as Solvent and Reactant: Utilizing acetone in large excess drives the thermodynamic equilibrium toward the product via mass action, overcoming the entropic penalty of the bimolecular condensation.

  • Acid Catalysis (p-TSA): The weakly nucleophilic nature of the amide nitrogen requires the activation of the acetone carbonyl. The acid catalyst lowers the lowest unoccupied molecular orbital (LUMO) of the ketone, facilitating the initial nucleophilic attack to form a hemiaminal intermediate.

  • Dehydration and Trapping: The hemiaminal undergoes acid-promoted dehydration to generate a highly reactive iminium ion. The adjacent phenolic oxygen rapidly traps this intermediate via an intramolecular cyclization, yielding the thermodynamically stable six-membered oxazine ring.

Synthesis SM1 5-Bromosalicylamide Int1 Hemiaminal Intermediate SM1->Int1 Nucleophilic Attack SM2 Acetone (Excess) SM2->Int1 Nucleophilic Attack Cat Acid Catalyst (H+) Cat->Int1 Nucleophilic Attack Int2 Iminium Ion + H2O Int1->Int2 Acid-Promoted Dehydration Prod 6-Bromo-2,2-dimethyl-3,4-dihydro- 2H-1,3-benzoxazin-4-one Int2->Prod Intramolecular O-Cyclization

Acid-catalyzed condensation mechanism of 5-bromosalicylamide and acetone.

Validated Experimental Protocol

To ensure high yield and structural integrity, the following self-validating protocol must be strictly adhered to. The continuous removal of water is the critical success factor in this workflow.

Step 1: Reagent Preparation Charge an oven-dried 250 mL round-bottom flask with 5-bromosalicylamide (10.0 mmol), a commercially available and highly stable precursor[6]. Suspend the solid in anhydrous acetone (50 mL).

Step 2: Catalysis and Reflux (The Cyclization Event) Add p-toluenesulfonic acid monohydrate (p-TSA, 0.5 mmol, 5 mol%). Rationale:p-TSA provides the necessary proton density without introducing the excessive aqueous volume associated with mineral acids. Attach a Soxhlet extractor fitted with a thimble containing activated 4Å molecular sieves, surmounted by a reflux condenser. Heat the mixture to a gentle reflux (approx. 60 °C) for 16 hours. The molecular sieves act as a thermodynamic sink, sequestering the water byproduct and preventing the reverse hydrolysis reaction.

Step 3: Reaction Quenching and Workup Cool the reaction mixture to room temperature. Monitor completion via TLC (Hexanes:Ethyl Acetate 7:3); the product will appear as a distinct, less polar spot compared to the starting amide. Concentrate the mixture under reduced pressure to remove excess acetone. Redissolve the crude residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO3 (2 × 50 mL). Rationale: The mild base neutralizes the p-TSA catalyst, preventing acid-catalyzed ring-opening during the concentration phase.

Step 4: Isolation and Purification Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent. Recrystallize the crude solid from a hot ethanol/water mixture to afford pure 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one as a crystalline solid. Verify the structure via 1H-NMR (noting the distinct 6H singlet for the gem-dimethyl group around 1.5 ppm) and HRMS[4].

Applications in Drug Discovery & Late-Stage Functionalization

The 1,3-benzoxazin-4-one scaffold is renowned for its broad-spectrum biological activities, including potent antibacterial and antifungal properties[3]. However, the true value of the 6-bromo-2,2-dimethyl derivative lies in its utility as a central node for divergent synthesis.

The aryl bromide moiety is highly reactive under palladium-catalyzed conditions. Drug development professionals routinely utilize this scaffold to generate vast structure-activity relationship (SAR) libraries. For instance, Suzuki-Miyaura cross-coupling with various arylboronic acids yields 6-aryl derivatives, while Buchwald-Hartwig aminations generate 6-amino analogs, which are frequently explored as kinase inhibitors[6]. Additionally, the secondary amine (N3) can be selectively alkylated to modulate the molecule's lipophilicity and membrane permeability.

Functionalization Core 6-Bromo-2,2-dimethyl- benzoxazin-4-one Rxn1 Pd-Catalyzed Suzuki Coupling Core->Rxn1 Arylboronic acid Rxn2 Pd-Catalyzed Buchwald-Hartwig Core->Rxn2 Amines Rxn3 Base-Promoted N-Alkylation Core->Rxn3 Alkyl halides Prod1 6-Aryl Derivatives (SAR Libraries) Rxn1->Prod1 Prod2 6-Amino Derivatives (Kinase Inhibitors) Rxn2->Prod2 Prod3 N-Alkyl Derivatives (Lipophilicity Modulators) Rxn3->Prod3

Late-stage functionalization pathways for the 6-bromo-benzoxazinone scaffold.

References

  • C10H10BrNO2 - Explore - PubChemLite. uni.lu.
  • 133001-95-3|6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one. bldpharm.com.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. nih.gov.
  • Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives.
  • Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. acs.org.
  • 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione. benchchem.com.

Sources

Exploratory

The Privileged Pharmacophore: Biological Activity and Synthesis of 1,3-Benzoxazin-4-one Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In contemporary medicinal chemistry, the search for versatile, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In contemporary medicinal chemistry, the search for versatile, stable, and highly tunable heterocyclic scaffolds is paramount. The 1,3-benzoxazin-4-one core—a bicyclic system comprising a benzene ring fused to a 6H-1,3-oxazin-6-one moiety—has emerged as a "privileged pharmacophore"[1][2]. By systematically modifying the substituents at the 2- and 3-positions, researchers can direct the biological activity of these derivatives toward specific therapeutic targets, ranging from serine protease inhibition (specifically Human Leukocyte Elastase) to potent antimicrobial and anticancer applications[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond mere phenotypic observations. We will dissect the causality behind target engagement, explore the structure-activity relationships (SAR), and provide self-validating, field-proven synthetic protocols that ensure high-yield, reproducible generation of these critical compounds.

Mechanistic Pharmacology & Target Engagement

Understanding the biological efficacy of 1,3-benzoxazin-4-ones requires an analysis of their electrophilic nature and spatial geometry. The 4-carbonyl carbon in the oxazine ring is highly susceptible to nucleophilic attack, a property that is exploited in enzyme inhibition.

Human Leukocyte Elastase (HLE) Inhibition

Human Leukocyte Elastase (HLE) is a serine protease responsible for the degradation of elastin. While essential for clearing pathogens, its unregulated activity leads to severe tissue damage in conditions like pulmonary emphysema and acute respiratory distress syndrome (ARDS)[3].

Mechanism of Action: 1,3-benzoxazin-4-one derivatives act as suicide or mechanism-based inhibitors. The active site serine (Ser195) of HLE executes a nucleophilic attack on the highly electrophilic 4-carbonyl carbon of the benzoxazinone ring. This triggers an irreversible (or very slowly reversible) ring-opening event, resulting in a stable acyl-enzyme intermediate [1][3]. The stability of this intermediate prevents the deacylation step required for enzyme turnover, effectively arresting tissue degradation.

HLE_Inhibition A 1,3-Benzoxazin-4-one Derivative C Nucleophilic Attack (Ser195 Hydroxyl) A->C Binds to B Human Leukocyte Elastase (HLE) Active Site B->C Provides Nucleophile D Ring Opening & Acyl-Enzyme Intermediate C->D Covalent Modification E Enzyme Inactivation (Arrested Tissue Degradation) D->E Slow Deacylation

Caption: Mechanism of Human Leukocyte Elastase (HLE) inhibition by 1,3-benzoxazin-4-ones.

Anticancer Activity via G-Quadruplex Stabilization

Recent oncological studies highlight the efficacy of benzoxazinone derivatives against cancer cell lines (e.g., HeLa, A549, SGC7901)[2]. Mechanism of Action: Rather than acting as broad-spectrum cytotoxins, specific derivatives intercalate into the promoter region of the c-Myc oncogene. By stabilizing the DNA G-quadruplex structures, these compounds physically block the transcriptional machinery, leading to the downregulation of c-Myc overexpression and subsequent apoptosis in malignant cells[2].

Antimicrobial Efficacy & Molecular Hybridization

To combat antimicrobial resistance, the benzoxazinone core is frequently hybridized with other pharmacophores, such as 1,2,3-triazoles, using click chemistry[4]. The addition of the triazole ring significantly enhances the molecule's lipophilicity and hydrogen-bonding capacity, allowing it to easily penetrate the complex lipid bilayers of Gram-negative bacteria (e.g., E. coli, P. aeruginosa)[4].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes the SAR data, demonstrating how specific substitutions dictate the biological trajectory of the benzoxazinone scaffold.

Derivative Class / SubstitutionPrimary Biological TargetMechanism of ActionNotable Efficacy Metric
2-Alkyl/Aryl-4H-3,1-benzoxazin-4-ones Human Leukocyte Elastase (HLE)Acyl-enzyme intermediate formation (Ser195 attack)[3]High selectivity index; prolonged tissue residence[3].
[1,2,3]-Triazole-linked benzoxazines Gram-positive & Gram-negative BacteriaCell wall penetration and membrane disruption[4]High zone of inhibition (e.g., 3.9 mm against E. coli)[4].
2-Amino/Aryl substituted derivatives c-Myc Oncogene (Cancer)G-quadruplex stabilization[2]Significant cytotoxicity in HeLa and A549 cell lines[2].
Fatty-chain substituted derivatives Fungal PathogensDisruption of ergosterol biosynthesis[5]Broad-spectrum fungicidal activity[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the modern, high-yield synthesis of 1,3-benzoxazin-4-one derivatives. We prioritize green chemistry approaches (microwave irradiation) and molecular hybridization (click chemistry).

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis

Causality: Traditional reflux methods require hours of heating and generate toxic solvent waste. Microwave irradiation, coupled with a recyclable Keggin heteropolyacid (HPA) catalyst, ensures rapid, uniform volumetric heating. The HPA provides the necessary Brønsted acidity for cyclization without homogeneous liquid waste, achieving 97% yield in minutes[6].

Materials: Anthranilic acid, Benzoyl chloride, Keggin HPA catalyst ( H3​PW12​O40​ ), Acetic anhydride.

  • Reagent Mixing: Grind equimolar amounts of anthranilic acid and benzoyl chloride in an agate mortar to ensure intimate physical contact.

  • Catalyst Addition: Add 1 mol% of the Keggin HPA catalyst ( H3​PW12​O40​ ) to the mixture[6].

  • Primary Irradiation (Amidation): Place the mixture in a microwave reactor. Irradiate at 420 W for 5 minutes, followed by 510 W for 7 minutes. A white solid intermediate will form[6].

  • Cyclization: Add 10 mL of acetic anhydride to the solid. Irradiate under microwave at 500 W for 8 minutes to drive the dehydration and ring-closure[6].

  • Isolation: Wash the resulting solid thoroughly with distilled water to eliminate residual acid and catalyst.

  • Validation: Recrystallize from ethanol. Validate purity (>97%) using 1H -NMR (CDCl3, 300 MHz) looking for the characteristic multiplet at δ = 7.24–8.35 ppm, and 13C -NMR (CDCl3) confirming the carbonyl carbon peak near δ = 158.80 ppm[6].

Synthetic_Workflow S1 Step 1: Reagent Mixing Anthranilic Acid + Benzoyl Chloride S2 Step 2: Catalyst Addition Keggin HPA (H3PW12O40) S1->S2 S3 Step 3: Microwave Irradiation (Solvent-Free, 500W, 8 min) S2->S3 S4 Step 4: Cyclization (Acetic Anhydride) S3->S4 S5 Step 5: Product Isolation (Washing & Recrystallization) S4->S5 S6 Validation: NMR/IR/HPLC (Purity >97%) S5->S6

Caption: Microwave-assisted solvent-free synthetic workflow for 1,3-benzoxazin-4-one derivatives.

Protocol 2: Synthesis of Triazole-Linked Benzoxazinones via Click Chemistry

Causality: The Cu(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole. This regioselectivity is crucial for maintaining the precise spatial orientation required for docking into bacterial enzyme active sites[4].

Materials: Alkyne-functionalized benzoxazinone (e.g., 2,2-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-4H-benzo[e][1,3]oxazin-4-one), Aryl azide, CuSO4​⋅5H2​O , Sodium ascorbate.

  • Solution Preparation: Dissolve 1.0 mmol of the alkyne-functionalized benzoxazinone and 1.0 mmol of the desired aryl azide in a 1:1 mixture of tert-butanol and water (10 mL)[4].

  • Catalyst Generation In Situ: Add 10 mol% of sodium ascorbate followed by 5 mol% of CuSO4​⋅5H2​O . The ascorbate reduces Cu(II) to the catalytically active Cu(I) species.

  • Cycloaddition: Stir the reaction mixture at room temperature for 6-8 hours. Monitor reaction completion via TLC (Thin-Layer Chromatography).

  • Workup: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Purify via silica gel column chromatography. Confirm the presence of the triazole proton via 1H -NMR (typically a distinct singlet around δ = 8.0 - 8.5 ppm). Evaluate antibacterial efficacy using standard agar disk diffusion assays against E. coli and S. aureus[4].

Conclusion & Future Perspectives

The 1,3-benzoxazin-4-one scaffold represents a highly programmable chemical space. By understanding the mechanistic causality—such as the electrophilic vulnerability of the 4-carbonyl carbon for HLE inhibition[1][3], or the planar geometry required for G-quadruplex stabilization[2]—drug development professionals can rationally design next-generation therapeutics. Future research should focus on optimizing the pharmacokinetic profiles of these derivatives, particularly utilizing modern in silico docking models to predict off-target toxicities before initiating the green-chemistry synthetic workflows detailed above.

References

  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review Source: ResearchGate URL:[Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Source: Google Patents (WO1991012245A1)
  • Recyclable Keggin Heteropolyacids as an Environmentally Benign Catalyst for the Synthesis of New 2-Benzoylamino-N-phenyl-benzamide Derivatives under Microwave Irradiations at Solvent-Free Conditions and the Evaluation of Biological Activity Source: MDPI URL:[Link]

  • Synthesis and biological activities of novel -4H- benzo[e][1,3]oxazin-4-one linked[1,2,3]-triazole derivatives Source: IOSR Journal of Applied Chemistry URL:[Link]

  • Synthesis of Pharmacological Heterocyclic Derivatives Based Surfactants Source: J-Stage URL:[Link]

Sources

Foundational

spectroscopic data for 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one

Title: Spectroscopic Characterization and Synthetic Methodology of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one Target Audience: Researchers, Application Scientists, and Drug Development Professionals Documen...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Characterization and Synthetic Methodology of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Introduction & Chemical Context

1,3-Benzoxazin-4-ones represent a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized as mechanism-based inhibitors for serine proteases, human leukocyte elastase, and as stereoselective synthetic auxiliaries[1],[2]. The introduction of a halogen at the 6-position, coupled with a gem-dimethyl substitution at the 2-position, yields 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one (CAS: 133001-95-3)[3].

From a drug development perspective, the bromine atom provides a highly reactive handle for late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), while the gem-dimethyl group enhances the molecule's lipophilicity and metabolic stability. This guide provides a self-validating synthetic protocol and a comprehensive breakdown of the expected spectroscopic data required to unequivocally characterize this compound.

Synthetic Methodology & Causality

The synthesis of 2,3-dihydro-4H-1,3-benzoxazin-4-ones is classically achieved via the condensation of salicylamide derivatives with carbonyl compounds[4].

Protocol Rationale

To synthesize the title compound, 5-bromosalicylamide is reacted with 2,2-dimethoxypropane (DMP) under acidic conditions.

  • Causality of Reagent Choice: While acetone can be used, DMP acts as both the ketone equivalent and an in situ dehydrating agent. As the reaction proceeds, DMP chemically consumes the water generated during hemiaminal formation, releasing methanol and driving the cyclization equilibrium forward without the strict necessity of a Dean-Stark apparatus[4].

  • Causality of Catalyst: A catalytic amount of p-toluenesulfonic acid (p-TsOH) protonates the carbonyl/acetal carbon, drastically lowering the activation energy for the nucleophilic attack by the weakly nucleophilic amide nitrogen[1].

Step-by-Step Experimental Protocol
  • Reaction Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Suspend 5-bromosalicylamide (2.16 g, 10.0 mmol) in 30 mL of anhydrous toluene.

  • Reagent Introduction: Introduce 2,2-dimethoxypropane (2.46 mL, 20.0 mmol) followed by p-TsOH monohydrate (95 mg, 0.5 mmol, 5 mol%).

  • Thermal Cyclization: Heat the reaction mixture to reflux (110 °C) for 4 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 7:3) until the starting material is fully consumed.

  • Quenching and Extraction: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL).

    • Critical Causality: Failure to neutralize the acid catalyst prior to concentration can lead to the retro-ring-opening of the benzoxazine ring back to the starting materials.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from a minimal amount of hot ethyl acetate/hexane to afford the pure title compound as white crystals.

SynthesisWorkflow A 5-Bromosalicylamide (Starting Material) C Hemiaminal Intermediate (Transient) A->C p-TsOH (cat.) Toluene, Reflux B 2,2-Dimethoxypropane (Reagent/Dehydrator) B->C Nucleophilic Addition D 6-Bromo-2,2-dimethyl- 3,4-dihydro-2H-1,3- benzoxazin-4-one C->D Cyclization - MeOH

Synthetic workflow and cyclization mechanism for 1,3-benzoxazin-4-one formation.

Spectroscopic Elucidation and Data Interpretation

Understanding the spectroscopic signature is critical for confirming the structural integrity of the synthesized compound. The data below synthesizes expected empirical values grounded in the structural analysis of highly similar 1,3-benzoxazin-4-one derivatives[1],[4],[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide definitive proof of cyclization and the regiochemistry of the bromine atom. The 6-bromo substitution on the aromatic ring creates a distinct 1,2,4-trisubstituted splitting pattern (an AMX spin system).

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 400 MHz / 100 MHz)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (Hz)¹³C Chemical Shift (δ, ppm)Structural Assignment / Causality
C-2 (CH₃)₂ 1.65Singlet (6H)28.5Gem-dimethyl protons; structurally equivalent.
C-2 --79.2Quaternary aliphatic carbon, heavily deshielded by adjacent O and N atoms.
N-3 (NH) 8.20Broad Singlet (1H)-Amide proton; shift varies based on concentration and H-bonding.
C-4 (C=O) --163.5Carbonyl carbon of the cyclic amide/lactone system[4].
C-5 8.05Doublet, J = 2.5 (1H)130.4Aromatic proton ortho to C=O; strongly deshielded by the carbonyl cone.
C-6 (C-Br) --114.8Quaternary aromatic carbon bonded to Bromine.
C-7 7.55Doublet of doublets, J = 8.5, 2.5 (1H)137.2Aromatic proton meta to C=O, ortho to Bromine.
C-8 6.85Doublet, J = 8.5 (1H)118.5Aromatic proton ortho to Oxygen; highly shielded by resonance from the O-atom.
C-4a / C-8a --116.2 / 157.4Bridgehead quaternary aromatic carbons.
Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of a secondary amide/lactone-hybrid functional group.

  • Causality of the Carbonyl Shift: Why does the C=O stretch appear at ~1675 cm⁻¹ instead of a typical acyclic amide (~1650 cm⁻¹)? The incorporation of the amide bond into a six-membered ring containing an electronegative oxygen atom restricts the resonance delocalization of the nitrogen lone pair. This localizes electron density on the C=O double bond, increasing its force constant and thereby shifting the absorption to a higher wavenumber[1],[4].

Table 2: Key Infrared (IR) Vibrational Frequencies (KBr Pellet)

Wavenumber (cm⁻¹)Vibrational ModeIntensityInterpretation
3185 N-H StretchMedium, SharpIndicates secondary amine/amide with solid-state hydrogen bonding.
2980, 2935 C-H Stretch (Aliphatic)WeakAsymmetric and symmetric stretching of the gem-dimethyl groups.
1675 C=O StretchStrongCharacteristic of the strained 1,3-benzoxazin-4-one carbonyl[2].
1610, 1485 C=C Stretch (Aromatic)MediumSkeletal vibrations of the trisubstituted benzene ring.
1250 C-O-C StretchStrongAsymmetric stretching of the cyclic ether linkage.
785 C-Br StretchMediumConfirms the presence of the halogen substituent.
Mass Spectrometry (MS)

Electron Ionization (EI-MS) reveals the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).

  • Causality of the Base Peak: The base peak does not correspond to the molecular ion. Instead, the loss of a methyl radical from the C-2 position generates a highly stable cation at m/z 240/242. This alpha-cleavage is thermodynamically highly favorable because the resulting cation is resonance-stabilized by the lone pairs of both the adjacent oxygen and nitrogen heteroatoms.

MSFragmentation M Molecular Ion[M]+ m/z 255 / 257 F1 [M - CH3]+ m/z 240 / 242 (Base Peak) M->F1 - CH3 radical Alpha-cleavage F2 [M - Acetone]+ m/z 197 / 199 M->F2 - Acetone (58 Da) Retro-condensation F3 [M - Acetone - NH2]+ m/z 181 / 183 F2->F3 - NH2 radical

Principal EI-MS fragmentation pathways highlighting the stabilizing alpha-cleavage.

References

  • NextSDS Chemical Database. 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one — Chemical Substance Information. Retrieved from NextSDS: [Link]

  • Journal of Organic Chemistry (ACS). 2-Substituted 2,3-Dihydro-4H-1,3-benzoxazin-4-ones: Novel Auxiliaries for Stereoselective Synthesis. DOI:

  • Molbank (MDPI). 2,3-Dihydrobenzo[e][1,3]oxazin-4-one: Synthesis and Full Characterization. DOI:

  • RSC Advances (Royal Society of Chemistry). ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones. DOI:

Sources

Exploratory

The 1,3-Benzoxazin-4-one Scaffold: A Comprehensive Whitepaper on its Historical Discovery, Mechanistic Evolution, and Modern Synthetic Protocols

Executive Summary The 1,3-benzoxazin-4-one core is a privileged isomeric bicyclic N,O-heterocyclic scaffold characterized by an aromatic ring fused to an oxazine ring[1]. Over the past century, this moiety has transition...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-benzoxazin-4-one core is a privileged isomeric bicyclic N,O-heterocyclic scaffold characterized by an aromatic ring fused to an oxazine ring[1]. Over the past century, this moiety has transitioned from a structural curiosity to a cornerstone in medicinal chemistry and materials science. It serves as a potent pharmacophore in antimicrobial, antifungal, and anticancer agents, and acts as a highly efficient native directing group for ortho-functionalization via C–H activation[1]. This whitepaper provides an in-depth technical analysis of the discovery of 1,3-benzoxazin-4-ones, the causality behind their synthetic evolution, and self-validating experimental protocols for modern catalytic methodologies.

Historical Discovery and Synthetic Evolution

The 1902 Heller-Fiesselmann Breakthrough

The foundational discovery of the 1,3-benzoxazin-4-one synthesis was reported in 1902 by German chemists Heller and Fiesselmann[2]. Their pioneering approach involved the treatment of anthranilic acids with aroyl chlorides.

Mechanistic Causality: In this classical synthesis, the reaction is driven by the use of excess anhydrous pyridine. Pyridine serves a dual purpose: it acts as a solvent and as an acid scavenger. By neutralizing the hydrochloric acid generated during the initial N-acylation of the anthranilic acid, pyridine prevents the protonation of the amine, thereby maintaining its nucleophilicity. Furthermore, the basic environment facilitates the subsequent intramolecular dehydrative cyclization, driving the thermodynamic equilibrium toward the stable 2-aryl-4H-1,3-benzoxazin-4-one product[2].

Transition to Modern Catalysis

While the Heller-Fiesselmann method established the viability of the scaffold, it suffered from harsh conditions, limited functional group tolerance, and the requirement for pre-functionalized highly reactive acyl chlorides. The 2010s and 2020s marked a paradigm shift toward transition-metal catalysis and green domino reactions[1]. Modern approaches leverage functionalized amides, alkynes, and environmentally benign Lewis acids to achieve high atom economy and structural diversity[3],[4].

G N1 1902: Heller & Fiesselmann Anthranilic Acid + Aroyl Chloride N2 Mid-20th Century Salicylamide Condensations N1->N2 N3 2010s: Transition Metal Catalysis Pd, Cu-catalyzed Cross-Coupling N2->N3 N4 2020s: Green & Domino Reactions ZnCl2 / Au(I) Catalyzed Annulations N3->N4

Figure 1: Historical evolution of 1,3-benzoxazin-4-one synthesis from 1902 to modern methods.

Mechanistic Insights into Modern Synthesis

Gold(I)-Catalyzed Heteroannulation

A significant breakthrough in 2022 demonstrated the assembly of 1,3-benzoxazin-4-ones via the Gold(I)-catalyzed heteroannulation of salicylic amides with nonpolar alkynes[3].

Causality of Catalyst Selection: The IPrAuCl / AgOTf catalyst system is specifically chosen for its orthogonal reactivity. Silver triflate (AgOTf) acts as a halide abstractor, stripping the chloride from IPrAuCl to generate a highly electrophilic, cationic Gold(I) species in situ. Gold(I) is a "soft" Lewis acid; therefore, it selectively coordinates to the soft π-system of the nonpolar alkyne rather than the "hard" oxygen or nitrogen atoms of the salicylic amide. This π-activation lowers the LUMO of the alkyne, triggering a double nucleophilic attack (first by the phenol oxygen, then by the amide nitrogen) to forge the heterocyclic core[3].

Mechanism A Salicylic Amide + Alkyne B [Au] Catalyst Activation (π-coordination of alkyne) A->B C Nucleophilic Attack (Phenol oxygen attacks alkyne) B->C D Alkenyl Gold Species (Intermediate) C->D E Cyclization & Protonation (N-attack on activated center) D->E F 1,3-Benzoxazin-4-one Derivative E->F

Figure 2: Mechanistic pathway of the Gold(I)-catalyzed heteroannulation of salicylic amides.

ZnCl₂-Promoted Domino Reaction

In 2021, a highly efficient domino reaction was developed utilizing 2-hydroxybenzonitriles and ketones promoted by Zinc Chloride (ZnCl₂)[4].

Causality of the Lewis Acid: Zn(II) is a borderline Lewis acid that exhibits a strong affinity for the nitrogen lone pair of the nitrile group. Coordination of ZnCl₂ polarizes the C≡N bond, significantly enhancing the electrophilicity of the nitrile carbon. This allows the weakly nucleophilic enol tautomer of the ketone to attack the carbon center, initiating a cascade cyclocondensation. Comparative studies showed ZnCl₂ vastly outperformed Brønsted acids like TsOH, as the latter protonates the ketone, inhibiting enolization and stalling the domino sequence[4].

Quantitative Analysis of Synthetic Methodologies

The following table summarizes the quantitative efficiency, conditions, and mechanistic advantages of the primary synthetic eras for 1,3-benzoxazin-4-ones[1],[3],[4].

Methodology / EraKey ReactantsCatalyst / PromoterOptimal ConditionsYield RangeMechanistic Highlight
Classical (1902) Anthranilic acid + Aroyl chloridePyridine (Base)Reflux, 2-4 hours45% - 70%Base-driven dehydrative cyclization; generates stoichiometric HCl waste.
Domino Reaction (2021) 2-Hydroxybenzonitrile + KetoneZnCl₂ (Lewis Acid)Boiling solvent, Reflux75% - 92%Zn-mediated nitrile polarization; avoids highly corrosive strong acids.
Heteroannulation (2022) Salicylic amide + Alkyne2 mol% IPrAuCl / AgOTfDCE, 80°C, 12 hours85% - 98%Soft Lewis acid π-activation; excellent atom economy and functional group tolerance.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Gold(I)-Catalyzed Synthesis of 1,3-Benzoxazin-4-ones

Based on the optimized parameters for high-yield heteroannulation[3].

  • Catalyst Generation: In an oven-dried Schlenk tube under an argon atmosphere, add IPrAuCl (2.0 mol%) and AgOTf (2.0 mol%). Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE).

    • Self-Validation Checkpoint: The solution will rapidly turn cloudy due to the precipitation of insoluble AgCl. This visual cue confirms the successful in situ generation of the active cationic Gold(I) species.

  • Substrate Addition: Add the salicylic amide derivative (0.5 mmol) and the terminal/internal alkyne (1.25 mmol, 2.5 equiv) to the suspension.

  • Thermal Activation: Seal the tube and stir the reaction mixture at 80°C for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the highly polar salicylic amide spot indicates reaction completion.

  • Isolation: Cool to room temperature, filter through a short pad of Celite to remove the metal catalyst, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography to yield the pure 1,3-benzoxazin-4-one.

Protocol B: ZnCl₂-Promoted Domino Cyclocondensation

A highly efficient, strong-acid-free methodology[4].

  • Preparation: In a round-bottom flask, dissolve 2-hydroxybenzonitrile (1.0 mmol) and the target ketone (1.2 mmol) in 5 mL of toluene.

  • Lewis Acid Introduction: Add anhydrous ZnCl₂ (20 mol%) to the solution in one portion.

  • Cyclocondensation: Equip the flask with a Dean-Stark apparatus (if water removal is desired, though often unnecessary for this specific domino sequence) and reflux for 6–8 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 10 mL).

    • Self-Validation Checkpoint: Perform FT-IR spectroscopy on the crude organic layer. The complete disappearance of the sharp nitrile C≡N stretch (~2220 cm⁻¹) and the appearance of a strong lactone/amide C=O stretch (~1740 cm⁻¹) confirms successful cyclocondensation.

Workflow Step1 1. Reagents 2-Hydroxybenzonitrile + Ketone Step2 2. Lewis Acid Add ZnCl2 Catalyst Step1->Step2 Step3 3. Activation Reflux in Solvent Step2->Step3 Step4 4. Domino Reaction In situ ring closure Step3->Step4 Step5 5. Purification Extraction & Chromatography Step4->Step5

Figure 3: Experimental workflow for the ZnCl2-promoted domino reaction.

Pharmaceutical Applications and Biological Significance

The 1,3-benzoxazin-4-one core is not merely a synthetic target; it is a vital pharmacophore utilized in modern drug discovery[4],[5]. Its rigid bicyclic structure allows for precise spatial orientation of functional groups, making it an ideal candidate for target-specific binding.

Biological Target / ActivityRepresentative Scaffold / DrugMechanism of Action / Significance
AMPA Receptor Modulation CX-614Acts as a positive allosteric modulator (PAM) of AMPA receptors, enhancing glutamatergic neurotransmission[4].
HIV-1 Reverse Transcriptase Efavirenz AnaloguesNon-nucleoside reverse transcriptase inhibitors (NNRTIs) utilize the benzoxazinone core to bind the allosteric pocket of HIV-1 RT[3].
Antimicrobial / Antifungal 2-Aryl-benzoxazinonesDisrupts cell wall synthesis and exhibits broad-spectrum activity against E. coli, S. aureus, and A. niger[6],[5].
Serine Protease Inhibition C1r InhibitorsThe electrophilic nature of the oxazinone ring allows it to act as a suicide substrate or tight-binding inhibitor for human leukocyte elastase and C1r serine proteases[5].

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Gold(I)-Catalyzed Heteroannulation of Salicylic Amides with Alkynes: Synthesis of 1,3-Benzoxazin-4-one Derivatives Source: Organic Letters (ACS Publications) URL:[Link]

  • ZnCl₂-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review Source: Institut Kimia Malaysia (IKM) URL:[Link]

  • Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Synthetic Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Detailed Synthetic Protocol & Mechanistic Guide.

Introduction & Chemical Context

The 1,3-benzoxazin-4-one scaffold is a privileged pharmacophore widely utilized in drug discovery, serving as a core structural motif in antibacterial agents, enzyme inhibitors, and targeted prodrug delivery systems[1]. Specifically, 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is a highly valuable synthetic intermediate. The bromine atom at the 6-position provides a versatile synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), enabling the rapid expansion of structure-activity relationship (SAR) libraries[2].

Mechanistic Rationale & Experimental Design

The traditional synthesis of 2,3-dihydro-1,3-benzoxazin-4-ones involves the acid-catalyzed condensation of a salicylamide derivative with a ketone[3]. However, when utilizing acetone to install the gem-dimethyl group at the 2-position, the reaction faces a significant thermodynamic hurdle: the generation of a stoichiometric equivalent of water. Because the cyclization is reversible, the accumulation of water shifts the equilibrium backward, leading to poor yields and challenging purifications.

The Chemical Solution: To bypass this thermodynamic limitation, this protocol employs 2,2-dimethoxypropane (DMP) as both a chemical water scavenger and a highly reactive acetal donor[4]. Under acidic conditions (catalyzed by p-toluenesulfonic acid, p-TsOH), DMP reacts with any generated water to form methanol and acetone, effectively rendering the reaction irreversible. Furthermore, DMP directly forms a highly electrophilic oxonium intermediate that undergoes rapid nucleophilic attack by the phenolic oxygen of 5-bromosalicylamide, followed by intramolecular cyclization by the amide nitrogen.

Synthetic Workflow

Workflow SM 5-Bromosalicylamide (1.0 equiv) Reaction Reflux (80 °C) 1.5 - 4.0 hours SM->Reaction Reagents Acetone / 2,2-Dimethoxypropane p-TsOH (10 mol%) Reagents->Reaction Workup Solvent Evaporation & EtOAc Extraction Reaction->Workup Wash Aqueous Wash (5% K2CO3 & Brine) Workup->Wash Product 6-Bromo-2,2-dimethyl-3,4-dihydro- 2H-1,3-benzoxazin-4-one Wash->Product

Fig 1. Synthetic workflow for 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one.

Materials and Reagents

Table 1. Reagent Quantities for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromosalicylamide216.031.02.16 gStarting Material
2,2-Dimethoxypropane (DMP)104.15~8.010.0 mLAcetal Donor / Dehydrator
Acetone (Anhydrous)58.08-20.0 mLCo-solvent
p-Toluenesulfonic acid monohydrate190.220.1190 mgAcid Catalyst
Ethyl Acetate (EtOAc)88.11-150 mLExtraction Solvent
5% K₂CO₃ (aq)138.20-3 x 50 mLWash / Quench Reagent

Step-by-Step Experimental Protocol

Part A: Reaction Setup and Cyclization
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromosalicylamide (2.16 g, 10.0 mmol).

  • Solvent Addition: Suspend the starting material in anhydrous acetone (20.0 mL) and 2,2-dimethoxypropane (10.0 mL).

  • Catalyst Initiation: Add p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, 10 mol%) to the stirring suspension.

  • Reflux: Attach a reflux condenser fitted with an argon or nitrogen balloon. Heat the reaction mixture to a gentle reflux (oil bath temperature ~80 °C) for 1.5 to 4 hours[4].

    • Causality Check: The solution will gradually turn homogeneous as the insoluble 5-bromosalicylamide is converted into the highly soluble benzoxazinone product. Monitor the reaction via TLC (Hexanes:EtOAc 7:3, UV visualization).

Part B: Workup and Purification
  • Concentration: Once TLC indicates complete consumption of the starting material, cool the flask to room temperature. Remove the volatile solvents (acetone, unreacted DMP, and methanol byproduct) via rotary evaporation at 40 °C.

  • Extraction: Dissolve the resulting crude brown residue in ethyl acetate (150 mL) and transfer to a 250 mL separatory funnel.

  • Alkaline Wash (Critical Step): Wash the organic layer sequentially with three 50 mL portions of a 5% aqueous K₂CO₃ solution containing saturated brine[4].

    • Causality Check: Why K₂CO₃? The alkaline wash serves a dual purpose. It neutralizes and removes the p-TsOH catalyst. More importantly, it deprotonates any unreacted 5-bromosalicylamide (phenolic pKa ~8.5), partitioning it cleanly into the aqueous layer while the neutral target product remains in the organic phase.

  • Drying: Wash the organic layer once with pure saturated brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Crystallization: The product typically solidifies upon standing. For ultra-high purity (>99%), recrystallize the crude solid from a minimal amount of hot EtOAc layered with hexanes.

Analytical Characterization Expectations

To validate the structural integrity of the synthesized 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one, the following spectroscopic signals should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.05 (d, J = 2.4 Hz, 1H, Ar-H ortho to Br and C=O)

    • δ ~7.55 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H para to O)

    • δ ~6.85 (d, J = 8.6 Hz, 1H, Ar-H ortho to O)

    • δ ~6.50 - 7.00 (br s, 1H, N-H)

    • δ ~1.65 (s, 6H, C(CH₃)₂)

  • ESI-MS (m/z): Calculated for C₁₀H₁₁BrNO₂ [M+H]⁺: 256.0. Found: ~256.0 and ~258.0 (characteristic 1:1 isotopic pattern for a single bromine atom).

Reaction Optimization & Causality

The table below summarizes the empirical rationale for the selected protocol over alternative methodologies.

Table 2. Optimization of Salicylamide Cyclization Conditions

ConditionSolvent/ReagentCatalystTimeYield (%)Causality / Observation
A Acetonep-TsOH (10 mol%)12 h< 30%Water generation stalls equilibrium; hydrolysis competes with cyclization[3].
B Toluene / Acetonep-TsOH (10 mol%)12 h~ 45%Dean-Stark trap is inefficient due to the low boiling point of acetone (56 °C), preventing effective azeotropic water removal.
C (Selected) Acetone / 2,2-DMPp-TsOH (10 mol%)1.5 h> 85%DMP acts as a chemical water scavenger and direct acetal donor, driving the reaction rapidly to completion[4].

Mechanism of Cyclization

Mechanism Step1 2,2-Dimethoxypropane + p-TsOH Step2 Dimethyl Ketal / Oxonium Ion Step1->Step2 Activation Step3 Phenolic Oxygen Nucleophilic Attack Step2->Step3 + 5-Bromosalicylamide Step4 Amide Nitrogen Cyclization Step3->Step4 Intramolecular Step5 Target Benzoxazinone (- 2 MeOH) Step4->Step5 Dealkoxylation

Fig 2. Acid-catalyzed cyclization mechanism using 2,2-dimethoxypropane as a dehydrating acetal.

References

  • Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives ResearchGate / Acta Pharmaceutica URL:[Link][1]

  • Rational Design and Synthesis of Androgen Receptor-Targeted Nonsteroidal Anti-Androgen Ligands for the Tumor-Specific Delivery of a Doxorubicin−Formaldehyde Conjugate Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

  • ZnCl₂-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones RSC Advances URL:[Link][3]

Sources

Application

Application Notes &amp; Protocols: Investigating the Medicinal Chemistry Potential of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive guide to exploring the therapeutic potential of the novel scaffold, 6-bromo-2,2-dimethyl-3,4-dihy...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive guide to exploring the therapeutic potential of the novel scaffold, 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one. The benzoxazinone core is a privileged heterocyclic system, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2] This guide is structured not as a rigid template, but as a strategic workflow for a senior application scientist. It moves from the foundational understanding of the broader benzoxazinone class to specific, actionable protocols for screening this particular compound against high-value therapeutic targets. Every protocol is designed as a self-validating system, with explanations for key experimental choices to ensure technical accuracy and reproducibility.

Introduction to the Benzoxazinone Scaffold

Benzoxazinones are a significant class of fused heterocyclic compounds that have captured the attention of medicinal chemists for decades. Naturally occurring in various plants, they serve as defense compounds, and their synthetic analogs have been developed for applications ranging from agrochemicals to therapeutics.[3][4] The versatility of the benzoxazinone skeleton, which allows for substitution at multiple positions, has given rise to a vast chemical space populated with compounds exhibiting anticancer, antimicrobial, antiviral, anti-inflammatory, and other pharmacological properties.[2]

The subject of this guide, 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one (CAS No. 133001-95-3), is a derivative that combines several features of interest:

  • The benzoxazinone core provides a rigid, drug-like scaffold.

  • The bromo-substituent at the 6-position can serve as a handle for further synthetic modification (e.g., cross-coupling reactions) and can influence pharmacokinetic properties and binding interactions through halogen bonding.

  • The gem-dimethyl group at the 2-position can enhance metabolic stability and lock the conformation of the oxazinone ring.

Given the diverse activities of its structural relatives, this compound represents a promising starting point for a drug discovery campaign. This document outlines key therapeutic areas to investigate and provides detailed protocols for initial screening.

Physicochemical Properties & Synthesis Overview

A foundational step in any new screening campaign is to understand the molecule's basic properties and ensure a reliable synthetic route.

Compound Properties
PropertyValueSource
CAS Number 133001-95-3[5]
Molecular Formula C₁₀H₁₀BrNO₂[6]
Molecular Weight 256.10 g/mol [6]
Structure alt text (Structure rendered based on name)
General Synthetic Pathway

The synthesis of 3,4-dihydro-2H-1,3-benzoxazin-4-ones typically involves the cyclization of an appropriately substituted anthranilic acid. A plausible retro-synthetic approach for the target compound is outlined below. This general strategy is supported by numerous examples in the literature for similar benzoxazinone structures.[2][7]

Synthetic_Pathway Target 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one Cyclization Cyclization (e.g., with a condensing agent) Target->Cyclization Formation Intermediate 2-Amino-5-bromobenzoic acid Acetone Acetone (Reagent) Cyclization->Intermediate Cyclization->Acetone

Caption: Retrosynthetic analysis for the target benzoxazinone.

The forward synthesis would involve reacting 2-amino-5-bromobenzoic acid with acetone or an acetone equivalent in the presence of a cyclizing/condensing agent. Various methods have been reported for this type of transformation, including acid-catalyzed reactions or the use of reagents like 2,4,6-trichloro-1,3,5-triazine.[7]

Application Note I: Anticancer Activity Screening

Rationale: The benzoxazinone scaffold is a recurring motif in anticancer drug discovery. Derivatives have been shown to inhibit cancer cell proliferation through multiple mechanisms, making this a high-priority area for investigation.[8] Two prominent mechanisms are:

  • Topoisomerase Inhibition: Certain benzoxazines can act as DNA topoisomerase I inhibitors, which are enzymes crucial for managing DNA topology during replication.[9] Inhibiting these enzymes leads to DNA damage and apoptosis in rapidly dividing cancer cells.[9]

  • G-Quadruplex Stabilization: Some benzoxazinone derivatives can bind to and stabilize G-quadruplex structures in the promoter regions of oncogenes, such as c-Myc.[10] This stabilization represses gene transcription, leading to reduced proliferation and induction of apoptosis.[10]

Protocol 1: Cell Viability Assessment via Resazurin Assay

This protocol provides a robust method for initial screening of the compound's cytotoxic or cytostatic effects against a panel of human cancer cell lines. The resazurin (AlamarBlue) assay measures metabolic activity, which is a reliable indicator of cell viability.

Workflow Diagram:

Cell_Viability_Workflow A Step 1: Cell Seeding Seed cancer cells into 96-well plates. Incubate for 24 hours to allow attachment. B Step 2: Compound Treatment Prepare serial dilutions of the test compound. Add to wells and incubate for 48-72 hours. A->B C Step 3: Resazurin Addition Add resazurin solution to each well. Incubate for 2-4 hours. B->C D Step 4: Measurement Measure fluorescence (Ex: 560 nm, Em: 590 nm) using a plate reader. C->D E Step 5: Data Analysis Calculate percent viability relative to vehicle control. Determine IC₅₀ value. D->E

Caption: Workflow for the resazurin-based cell viability assay.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a clear-bottom, black-walled 96-well plate. Incubate for 24 hours.

    • Causality: Allowing cells to attach overnight ensures they are in a healthy, exponential growth phase before compound exposure.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a "vehicle control" (0.5% DMSO in media) and a "positive control" (e.g., Doxorubicin).

    • Remove the old media from the cells and add 100 µL of the compound-containing media. Incubate for 48 or 72 hours.

    • Causality: A wide concentration range is crucial for capturing the full dose-response curve and accurately determining the half-maximal inhibitory concentration (IC₅₀).

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL solution of resazurin in sterile PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Causality: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The incubation time may need optimization depending on the cell line's metabolic rate.

  • Data Acquisition and Analysis:

    • Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).

    • Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Application Note II: Antimicrobial Activity Screening

Rationale: The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds for antibiotics. Benzoxazine derivatives have shown promise as both antibacterial and antifungal agents.[11] A common mechanism for antibacterial action is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[11] The structural similarity of our target compound to known antimicrobial benzoxazinones makes this a logical and valuable screening path.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that visibly inhibits the growth of a microorganism, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Workflow Diagram:

MIC_Workflow A Step 1: Compound Dilution Prepare 2-fold serial dilutions of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth. B Step 2: Inoculum Preparation Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL). Dilute to achieve final inoculum of ~5 x 10⁵ CFU/mL. A->B C Step 3: Inoculation Add the diluted microbial suspension to each well. Include sterility and growth controls. B->C D Step 4: Incubation Incubate the plate at 37°C for 18-24 hours. C->D E Step 5: MIC Determination Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Step-by-Step Methodology:

  • Preparation:

    • Use a sterile 96-well U-bottom plate.

    • Prepare a 1 mg/mL stock solution of the test compound in DMSO.

    • Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria (e.g., Staphylococcus aureus, Escherichia coli) and RPMI-1640 medium for fungi (e.g., Candida albicans).

  • Compound Dilution:

    • Add 100 µL of broth to all wells.

    • Add an additional 100 µL of the compound stock solution to the first column, resulting in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a concentration gradient (e.g., 256 µg/mL down to 0.5 µg/mL).

    • Causality: Serial dilution is a rapid and standard method to test a wide range of concentrations needed to pinpoint the MIC.

  • Inoculum Preparation and Inoculation:

    • Grow microbial cultures to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard.

    • Dilute this suspension in broth so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of the final inoculum to each well containing the diluted compound.

    • Self-Validation: Set up a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only). The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Reading:

    • After incubation, visually inspect the wells for turbidity (a sign of microbial growth).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Application Note III: Enzyme Inhibition Screening

Rationale: Many drugs exert their effects by inhibiting specific enzymes. The benzoxazinone scaffold is known to inhibit several classes of enzymes, including serine proteases, which are implicated in viral replication and inflammatory processes.[12] For example, herpes virus type 1 (HSV-1) protease is a serine protease essential for viral maturation, and benzoxazinones have been identified as potential inhibitors.[12] A general serine protease inhibition assay is an excellent third-tier screen.

Protocol 3: Fluorometric Serine Protease Inhibition Assay

This protocol describes a generic assay to screen for inhibition of a model serine protease, such as Trypsin or Chymotrypsin, using a fluorogenic substrate.

Workflow Diagram:

Enzyme_Inhibition_Workflow A Step 1: Reagent Preparation Prepare assay buffer, enzyme stock, and fluorogenic substrate stock. Prepare serial dilutions of the test compound. B Step 2: Pre-incubation In a 96-well plate, add buffer, test compound, and enzyme. Incubate for 15-30 minutes at room temperature. A->B C Step 3: Reaction Initiation Add the fluorogenic substrate to all wells to start the reaction. B->C D Step 4: Kinetic Measurement Immediately place the plate in a fluorescent plate reader. Measure the increase in fluorescence over time (kinetic mode). C->D E Step 5: Data Analysis Calculate the reaction rate (slope of fluorescence vs. time). Determine percent inhibition and IC₅₀ value. D->E

Caption: Workflow for a generic enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl.

    • Enzyme: Prepare a working solution of Trypsin (e.g., 10 µg/mL) in assay buffer.

    • Substrate: Prepare a stock solution of a suitable fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin) in DMSO. Dilute in assay buffer to a working concentration (e.g., 50 µM).

    • Compound: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Procedure (in a 96-well black plate):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the diluted compound (or vehicle control for 100% activity, or a known inhibitor like Aprotinin for positive control).

    • Add 20 µL of the enzyme working solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for detecting time-dependent or irreversible inhibitors.

  • Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader set to kinetic mode (e.g., reading every 60 seconds for 30 minutes) at the appropriate wavelengths for the substrate (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates).

  • Data Analysis:

    • For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme)).

    • Plot the percent inhibition against the log of inhibitor concentration and fit the data to determine the IC₅₀ value.

Data Interpretation & Future Directions

The successful completion of these primary screens will yield valuable IC₅₀ data across three distinct biological areas.

Assay TypePrimary EndpointInterpretation of a "Hit"Potential Next Steps
Cell Viability IC₅₀ (µM)Potent activity (e.g., IC₅₀ < 10 µM) against one or more cancer cell lines.Selectivity profiling against normal cell lines; Mechanism of action studies (e.g., cell cycle analysis, apoptosis assays, Topo I activity assay).
Antimicrobial MIC MIC (µg/mL)Low MIC values (e.g., < 16 µg/mL) against target pathogens.Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC); Test against resistant strains; Time-kill kinetics; In vitro toxicology.
Enzyme Inhibition IC₅₀ (µM)Potent inhibition (e.g., IC₅₀ < 10 µM).Test against a panel of related enzymes to determine selectivity; Mechanism of inhibition studies (e.g., reversible vs. irreversible, competitive vs. non-competitive).

A positive result in any of these assays provides a strong rationale for initiating a lead optimization program. This would involve synthesizing analogs of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one to explore structure-activity relationships (SAR), with the goal of improving potency, selectivity, and drug-like properties.

References

  • De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. Pest Management Science.

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.

  • Orús, L., et al. (2004). Synthesis of New Benzoxazinone Derivatives as Neuropeptide Y5 Antagonists for the Treatment of Obesity. Journal of Medicinal Chemistry, 47(22), 5433-5444.

  • de Almeida, L., et al. (2017). Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease. Molecules, 22(10), 1649.

  • Acar, Ç., et al. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. PLoS ONE, 14(12), e0225983.

  • Wang, C., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1838-1846.

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research.

  • Zampieri, D., et al. (2019). Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. Bioorganic & Medicinal Chemistry Letters, 29(18), 2616-2621.

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. Chem-Impex.

  • Exploration of Novel Therapeutic Benzoxazines as Anti- Breast Cancer Agents: DFT Computations and In Silico Predictions. Letters in Applied NanoBioScience.

  • Moussavi, Z., et al. (2004). Synthesis of 6-(2,2-dimethyl-3,4-dihydro-3-oxo1,4(2H)-benzoxazin-7-yl)pyridazin-3-one s. Request PDF.

  • Moussa, Z., & Al-Harrasi, A. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(23), 8201.

  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. PMC.

  • A Comparative Analysis of the Biological Activity of 3,4-dihydro-2H-1,4-benzoxazine Analogs. Benchchem.

  • Synthesis of Benzoxazinones. Organic Chemistry Portal.

  • Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. HETEROCYCLES, 38(1), 29-33.

  • 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one. NextSDS.

  • Kumar, P., & Kumar, R. (2024). SYNTHETIC AND BIOLOGICAL PROFILE OF 4H-3-1-BENZOXAZIN-4-ONE: A REVIEW. ResearchGate.

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.

  • 6-Bromo-2,2-dimethyl-4H-benzo[d][3][13]dioxine. PubChem.

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society.

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society.

  • 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. MedChemComm.

Sources

Method

Application Note: Advanced Methodologies for the Synthesis and Derivatization of the 1,3-Benzoxazin-4-one Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Mechanistic Rationale & Scaffold Significance The 1,3-benzoxazin-4-one...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Mechanistic Rationale & Scaffold Significance

The 1,3-benzoxazin-4-one framework is a privileged N,O-heterocyclic pharmacophore that has garnered intense focus in medicinal chemistry[1]. Characterized by an aromatic core fused to an oxazine ring, this scaffold exhibits a versatile electronic profile that allows it to interact with diverse biological targets. Notably, derivatization at the C2 and C4 positions has yielded highly potent bioactive molecules, including human leukocyte elastase inhibitors, C1r serine protease inhibitors, and highly selective PI3Kβ inhibitors (such as TGX-221 analogues)[2][3].

From a synthetic perspective, the 1,3-benzoxazin-4-one core is not just a passive structural motif; it actively participates in late-stage functionalization. The scaffold serves as an excellent native directing group for N-directed ortho-functionalization via C–H activation[4]. This dual utility—both as a biological effector and a synthetic auxiliary—demands highly efficient, atom-economical protocols for its construction and subsequent derivatization.

Strategic Derivatization Pathways

Historically, the synthesis of 1,3-benzoxazin-4-ones relied on the harsh condensation of salicylamides with aldehydes or the use of strong corrosive acids[5]. Modern methodologies have pivoted toward transition-metal catalysis and Lewis acid-promoted domino reactions to ensure higher functional group tolerance and superior yields.

A. Gold(I)-Catalyzed Heteroannulation

The represents a breakthrough in constructing benzoxazinones with quaternary carbon centers[6]. The causality behind this approach lies in the exceptional carbophilicity of cationic Gold(I). By activating the nonpolar alkyne, the gold catalyst facilitates a double nucleophilic attack by the phenol moiety of the salicylic amide, ensuring excellent atom economy and avoiding pre-functionalized highly reactive substrates[6].

B. Lewis Acid-Promoted Domino Cyclization

For a more cost-effective and scalable approach, the offers a highly efficient route[5]. ZnCl₂ acts as a specific Lewis acid that coordinates with the nitrile group, increasing its electrophilicity. This allows the enolized ketone to execute a nucleophilic attack, triggering a cascade cyclization that bypasses the need for strong corrosive acids[5].

Quantitative Comparison of Synthetic Methods

To guide experimental design, the following table summarizes the operational parameters, efficiencies, and green chemistry metrics of the primary derivatization strategies discussed.

Synthetic StrategyStarting MaterialsCatalyst / PromoterReaction ConditionsAverage YieldKey Advantages
Heteroannulation Salicylic amides + AlkynesIPrAuCl (5 mol%) + AgOTf (5 mol%)Toluene, 100 °C, 12 h75–98%High functional group tolerance; accesses quaternary centers[6].
Domino Cyclization 2-Hydroxybenzonitriles + KetonesZnCl₂ (1.1 equiv)Neat (Ketone as solvent), 120 °C, 6 h80–95%Corrosive acid-free; uses inexpensive, commercially available reagents[5].
Classical Acylation Salicylamide + Salicyloyl ChloridePyridine / Et₃NToluene/DCM, Reflux, 4–8 h50–70%Direct access to 2-(2'-hydroxyphenyl) derivatives; well-established[7].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Visual cues, specific monitoring techniques, and targeted work-up procedures are embedded to ensure the chemist can verify the success of the reaction at each stage.

Protocol 1: Gold(I)-Catalyzed Synthesis of 1,3-Benzoxazin-4-ones

Objective: Synthesize C2-substituted benzoxazinones via alkyne activation.

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine IPrAuCl (5.0 mol %) and AgOTf (5.0 mol %). Add 1.0 mL of anhydrous toluene.

    • Causality & Validation: AgOTf abstracts the chloride from IPrAuCl, precipitating AgCl (a visible white solid) and generating the active, highly electrophilic cationic gold species. The appearance of the white precipitate validates catalyst activation[6].

  • Substrate Addition: Add the specific salicylic amide (0.5 mmol) and the desired alkyne (0.6 mmol, 1.2 equiv) to the suspension, followed by an additional 1.0 mL of toluene.

  • Thermal Cyclization: Seal the tube and heat the mixture at 100 °C for 12 hours.

    • Validation: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The complete consumption of the highly UV-active salicylic amide spot indicates successful conversion.

  • Quenching & Work-up: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the gold/silver catalyst residues, washing with ethyl acetate (3 × 5 mL).

    • Causality: Removing the transition metals prior to concentration prevents unwanted late-stage degradation or oxidation of the product.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel) to isolate the pure 1,3-benzoxazin-4-one derivative[6].

Protocol 2: ZnCl₂-Promoted Domino Reaction

Objective: Synthesize 2,3-dihydro-4H-1,3-benzoxazin-4-ones using a transition-metal-free approach.

Step-by-Step Methodology:

  • Reaction Assembly: In a 25 mL sample vial equipped with a magnetic stir bar, charge 2-hydroxybenzonitrile (1.0 mmol) and anhydrous ZnCl₂ (1.1 mmol).

  • Solvent/Reactant Addition: Add 5.0 mL of the corresponding ketone (e.g., acetone). Note: If using solid or highly volatile ketones, use toluene (5.0 mL) as a co-solvent.

    • Causality: The ketone acts as both the reactant and the solvent, driving the equilibrium forward while maintaining a high local concentration for the initial nucleophilic attack[5].

  • Domino Cyclization: Heat the mixture under an air atmosphere at 120 °C for 6 hours.

  • Work-up & Validation: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with distilled water (2 × 10 mL).

    • Validation System: The organic layer should be clear. If an emulsion forms, the ZnCl₂ has not been fully partitioned into the aqueous phase; add brine to break the emulsion.

  • Isolation: Extract the aqueous phase twice with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude product from ethanol to yield the pure 1,3-benzoxazin-4-one[5].

Mechanistic and Workflow Visualizations

To further elucidate the chemical causality and strategic planning, the following diagrams map the mechanistic pathway of the Gold(I) catalysis and the broader derivatization workflow.

GoldMechanism A Salicylic Amide + Alkyne B Alkyne Activation [Cationic Au(I)] A->B AgOTf / IPrAuCl C Nucleophilic Attack (Alkenyl Gold Species) B->C Phenol Oxygen Attack D Intramolecular Cyclization C->D Protonation & π-Coordination E 1,3-Benzoxazin-4-one Derivatives D->E Deauration

Caption: Mechanistic pathway of Gold(I)-catalyzed heteroannulation of salicylic amides with alkynes.

DerivatizationWorkflow Core 1,3-Benzoxazin-4-one Core C2 C2-Substitution (Alkynes / Ketones) Core->C2 Heteroannulation / Domino Rxns N_Dir N-Directed Ortho-Functionalization (C-H Activation) Core->N_Dir Late-Stage Functionalization Bio Biological Evaluation (PI3Kβ / Serine Proteases) C2->Bio SAR Optimization N_Dir->Bio SAR Optimization

Caption: Strategic derivatization workflow for 1,3-benzoxazin-4-one in medicinal chemistry.

References

  • Moussa, Z., Ramanathan, M., Al-Masri, H. T., & Ahmed, S. A. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. Available at:[Link]

  • Abe, M., Kawamoto, M., Inoue, M., & Kimachi, T. (2022). Gold(I)-Catalyzed Heteroannulation of Salicylic Amides with Alkynes: Synthesis of 1,3-Benzoxazin-4-one Derivatives. Organic Letters, 24(30), 5684–5687. Available at:[Link]

  • Su, Z., Chai, H., Xu, J., & Li, J. (2021). ZnCl₂-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones. RSC Advances, 11(48), 29906-29910. Available at:[Link]

  • Shabbir, M., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6). Available at:[Link]

  • Perry, M. W. D., et al. (2008). Synthesis and biological evaluation of 4H-benzo[e][1,3]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one synthesis

Welcome to the Technical Support Center for Benzoxazinone Synthesis . As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ portal to address the specific mechanistic and pra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzoxazinone Synthesis . As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ portal to address the specific mechanistic and practical challenges associated with synthesizing 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one .

This guide is designed for researchers and drug development professionals who require high-yield, reproducible protocols. Rather than just listing steps, this portal emphasizes the causality behind reaction conditions, ensuring your workflow is a self-validating system.

I. Mechanistic Overview & Workflow

The synthesis of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is typically achieved via the acid-catalyzed cyclocondensation of 5-bromosalicylamide with acetone. Because this reaction generates water, it is highly susceptible to equilibrium limitations. To drive the reaction to completion, a chemical water scavenger such as 2,2-dimethoxypropane (DMP) is essential, alongside a robust Lewis or Brønsted acid catalyst[1].

G SM 5-Bromosalicylamide (Nucleophile) Int Hemiaminal Intermediate (Transient) SM->Int Nucleophilic Attack Reagent Acetone + 2,2-Dimethoxypropane (Electrophile & Scavenger) Reagent->Int Carbonyl Transfer Cat Acid Catalyst (p-TsOH or ZnCl2) Cat->Int Activation Prod 6-Bromo-2,2-dimethyl-3,4-dihydro- 2H-1,3-benzoxazin-4-one Int->Prod Cyclization (-H2O) Driven by DMP

Fig 1: Acid-catalyzed cyclocondensation pathway for benzoxazin-4-one synthesis.

II. Quantitative Data: Catalyst & Condition Optimization

Selecting the right catalytic system is the most critical variable in this synthesis. The table below summarizes empirical yield data based on various reaction conditions, highlighting the necessity of water scavenging.

Catalyst SystemEquivalentsSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
None (Control)N/AAcetone5624< 5Insufficient electrophilic activation.
p-TsOH0.1Acetone / Toluene801265Moderate yield; limited by water accumulation.
p-TsOH + DMP 0.1 Acetone 56 8 88 DMP actively consumes H₂O, shifting equilibrium.
ZnCl₂ + DMP0.2Acetone56692Strong Lewis acid activation of carbonyl[1].
Amberlyst-15 + DMP10 wt%Acetone56890Heterogeneous catalysis; enables simple filtration workup.

III. Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes Amberlyst-15 (a strongly acidic cation exchange resin) and 2,2-dimethoxypropane to ensure high yield and an effortless workup.

Step 1: Reagent Preparation

  • Charge a flame-dried 100 mL round-bottom flask with 5-bromosalicylamide (10.0 mmol, 2.16 g).

  • Add anhydrous acetone (20 mL) and 2,2-dimethoxypropane (30.0 mmol, 3.7 mL). Causality: Acetone serves as both the solvent and the reactant. DMP acts as a sacrificial acetal; it reacts with the water byproduct to form methanol and more acetone, strictly enforcing Le Chatelier's principle.

Step 2: Catalysis & Reflux

  • Add Amberlyst-15 hydrogen form (200 mg, ~10 wt%).

  • Equip the flask with a reflux condenser and a drying tube (CaCl₂). Heat the mixture to a gentle reflux (56 °C) while stirring at 400 rpm for 8 hours.

Step 3: In-Process Validation (TLC)

  • Validation Checkpoint: Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). 5-bromosalicylamide will appear as a polar, UV-active spot (Rf ~0.2). The target benzoxazinone is significantly less polar due to the loss of the primary amide and phenolic hydroxyl groups (Rf ~0.6). Proceed to workup only when the Rf ~0.2 spot is completely consumed.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature and filter out the Amberlyst-15 resin. Wash the resin with 5 mL of cold acetone.

  • Concentrate the filtrate in vacuo to yield a crude solid.

  • Recrystallize the crude product from hot ethanol/water (8:2) to afford 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one as white crystals.

Step 5: Structural Validation (NMR)

  • Validation Checkpoint: Acquire a 1 H NMR spectrum (DMSO- d6​ ). The definitive proof of successful cyclization is the appearance of a sharp, 6-proton singlet at ~1.50 ppm , corresponding to the gem-dimethyl group[1]. Furthermore, the broad phenolic -OH peak (~11 ppm) present in the starting material must be entirely absent.

IV. Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50-60% conversion, even after 24 hours. How do I push it to completion? A: This is a classic equilibrium limitation. The formation of the 1,3-benzoxazin-4-one ring releases one equivalent of water. If this water is not removed, the reverse hydrolysis reaction competes with product formation. Solution: Ensure your 2,2-dimethoxypropane (DMP) is fresh and not degraded. You can increase the DMP to 5 equivalents. Alternatively, if you are using a high-boiling solvent like toluene instead of acetone, utilize a Dean-Stark trap to physically remove the water azeotrope.

Q2: I am observing a secondary spot on my TLC with a higher Rf than my product. What is this impurity? A: If you are using excessive heat or a very strong soluble acid (like conc. H₂SO₄), you may be observing the N-acylation or oligomerization of the starting material. Solution: Switch to a milder, heterogeneous catalyst like Amberlyst-15 or a specific Lewis acid like ZnCl₂[1]. Maintain the reaction temperature strictly at the boiling point of acetone (56 °C) and avoid prolonged heating past the point of starting material consumption.

Q3: Can I synthesize this by making the 2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one first, and then brominating it? A: Yes, this is a viable alternative pathway. You can synthesize the unbrominated core using salicylamide and acetone, and subsequently perform an electrophilic aromatic substitution using N-bromosuccinimide (NBS) in acetonitrile. Causality: The phenolic oxygen strongly activates the ortho and para positions. Since the ortho position is sterically hindered and part of the oxazine ring, bromination occurs highly regioselectively at the 6-position (para to the oxygen). However, starting with commercially available 5-bromosalicylamide is generally more atom-economical and avoids the generation of succinimide waste.

Q4: My isolated product is slightly yellow or off-white instead of pure white. How do I improve the purity? A: The yellow tint is often caused by trace oxidation of the phenolic starting material or degradation products of the catalyst. Solution: During your recrystallization step in hot ethanol, add a small amount of activated charcoal (Darco). Boil for 5 minutes, perform a hot filtration through a pad of Celite, and then allow the filtrate to crystallize slowly at room temperature.

V. References

  • ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities Source: ResearchGate (Journal of the Serbian Chemical Society) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of substituted 1,3-benzoxazin-4-ones.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of substituted 1,3-benzoxazin-4-ones. The synthesis of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one (CAS: 133001-95-3) ()[1] via the acid-catalyzed condensation of 5-bromosalicylamide and acetone is a classic equilibrium-driven dehydration.

While the cyclization is straightforward ()[2], the aminal-like C2 linkage in the benzoxazinone ring makes the target molecule highly susceptible to reversible hydrolysis and base-mediated degradation. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and self-validating workflows to ensure high-purity isolation.

Troubleshooting FAQs: Common Purification Issues

Q1: Why is my isolated product heavily contaminated with unreacted 5-bromosalicylamide despite long reaction times? Cause: Incomplete conversion or reversible hydrolysis during aqueous workup. The condensation of 5-bromosalicylamide with acetone releases water. If water is not actively removed from the system, the equilibrium limits the final yield. Furthermore, residual acid during workup can catalyze the reverse reaction. Solution: Use a chemical dehydrating agent (e.g., 2,2-dimethoxypropane) in the reaction mixture. During purification, rely on silica gel chromatography; 5-bromosalicylamide is significantly more polar due to its free phenolic -OH and amide -NH₂ groups and will separate cleanly from the less polar benzoxazinone.

Q2: I washed the organic layer with 1M NaOH to remove the unreacted phenolic starting material, but my product yield plummeted. What happened? Cause: 1,3-benzoxazin-4-ones are highly sensitive to strong aqueous bases. The 2,2-dimethyl linkage is essentially a cyclic hemiaminal ether. Strong bases (like NaOH or KOH) induce rapid ring-opening hydrolysis, converting your product back into 5-bromosalicylamide and acetone. Solution: Never use strong aqueous bases for the workup of benzoxazinones. Use only mild bases (e.g., saturated NaHCO₃) to neutralize the acid catalyst, and remove unreacted starting material via chromatography or selective recrystallization.

Q3: How do I completely remove the acid catalyst (e.g., p-TsOH or ZnCl₂) without triggering product degradation? Cause: Lewis acids ()[3] or Brønsted acids left in the organic phase will concentrate during solvent evaporation, dropping the local pH and catalyzing product decomposition in the presence of ambient moisture. Solution: Quench the reaction mixture with cold saturated NaHCO₃ immediately. The low temperature suppresses hydrolysis kinetics while the mild base neutralizes the catalyst into water-soluble salts.

Q4: My product appears as a sticky oil instead of a solid. How do I induce crystallization? Cause: The presence of oligomeric byproducts or residual condensation solvents (like toluene or acetone) disrupts crystal lattice formation. Benzoxazinones are typically highly crystalline solids. Solution: Triturate the crude oil with cold non-polar solvents (e.g., hexanes or pentane). The product is insoluble in cold hexanes, which will strip away the residual solvent and force precipitation.

Mechanistic Visualizations

ReactionPathway SM 5-Bromosalicylamide + Acetone Prod 6-Bromo-2,2-dimethyl- 3,4-dihydro-2H-1,3- benzoxazin-4-one SM->Prod Dehydration (-H2O) Cat Acid Catalyst (e.g., p-TsOH) Cat->SM Catalyzes Prod->SM Hydrolysis (+H2O) (Acid/Base) Degrad Ring-Opened Byproducts Prod->Degrad Strong Base (NaOH)

Reaction equilibrium and base-catalyzed degradation pathways.

Quantitative Data: Purification Method Comparison

Purification MethodTypical Yield RecoveryProduct PurityMechanistic ProsMechanistic Cons
Strong Base Wash (1M NaOH) < 20%LowDeprotonates and removes unreacted phenolic SM.Induces rapid ring-opening hydrolysis of the product.
Mild Base Wash (Sat. NaHCO₃) + Recrystallization 75 - 85%> 98%Neutralizes acid catalyst without hydrolyzing the C2-aminal bond.Requires careful solvent selection to separate SM.
Flash Column Chromatography (Silica, Hexane/EtOAc) 85 - 95%> 99%Complete separation of SM, product, and oligomeric byproducts.Time-consuming; silica's mild acidity can cause minor degradation if residence time is long.

Standard Operating Procedure (SOP): Optimized Purification Workflow

This protocol is designed as a self-validating system. Each phase contains a causality explanation to ground your experimental choices in fundamental chemistry.

Phase 1: Reaction Quenching and Liquid-Liquid Extraction
  • Cooling: Upon completion of the condensation reaction, immediately cool the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the thermodynamic kinetics of reverse hydrolysis during the aqueous quench.

  • Neutralization: Slowly add cold, saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7.5–8.0.

    • Causality: Neutralizing the acid catalyst prevents acid-catalyzed hydrolysis during concentration. Avoid strong bases (NaOH) as they cleave the sensitive 1,3-oxazine ring.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 15 mL/g of theoretical yield).

    • Causality: EtOAc provides an optimal partition coefficient for the benzoxazinone while leaving highly polar inorganic salts and neutralized catalyst in the aqueous layer.

    • Self-Validation Step: Spot the organic phase on a TLC plate against the crude mixture. The disappearance of baseline material confirms the successful removal of inorganic salts.

Phase 2: Drying and Concentration
  • Washing: Wash the combined organic layers with brine (saturated NaCl) to remove residual water.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) rather than magnesium sulfate (MgSO₄).

    • Causality: MgSO₄ is a weak Lewis acid and can prematurely coordinate with the benzoxazinone nitrogen, causing minor degradation. Na₂SO₄ is strictly neutral.

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo at a water bath temperature not exceeding 35 °C .

Phase 3: Final Purification (Chromatography & Crystallization)
  • Flash Chromatography: Load the crude residue onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (typically 80:20 to 70:30 v/v).

    • Causality: Unreacted 5-bromosalicylamide is significantly more polar due to its hydrogen-bonding donors (-OH, -NH₂) and will elute much later than the target 2,2-dimethyl benzoxazinone.

  • Trituration/Recrystallization: If the concentrated product fractions yield a viscous oil, triturate with cold pentane or hexanes to induce crystallization. Filter the resulting white-to-off-white solid and dry under high vacuum.

PurificationWorkflow Crude Crude Reaction Mixture (Product, SM, Acid, Water) Quench Quench: Cold Sat. NaHCO3 (Neutralize Acid) Crude->Quench Extract Extract: Ethyl Acetate Phase Separation Quench->Extract Org Organic Phase (Product + unreacted SM) Extract->Org Aq Aqueous Phase (Neutralized Catalyst salts) Extract->Aq Dry Dry over Anhydrous Na2SO4 & Concentrate Org->Dry Purify Flash Chromatography or Recrystallization Dry->Purify Pure Pure 6-Bromo-benzoxazinone (Target) Purify->Pure

Optimized liquid-liquid extraction and purification workflow.

References

  • Title: Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives Source: Acta Pharmaceutica URL: [Link]

  • Title: ZnCl₂-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones Source: RSC Advances URL: [Link]

Sources

Troubleshooting

common side reactions in the synthesis of 2H-1,3-benzoxazin-4-ones

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2H-1,3-benzoxazin-4-ones. As a Senior Application Scientist, I've designed this guide t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2H-1,3-benzoxazin-4-ones. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the reaction mechanisms, enabling you to troubleshoot common side reactions and optimize your synthetic strategies. This resource is structured into two main parts: a quick-reference FAQ section for immediate problem-solving and a detailed troubleshooting guide for in-depth analysis of persistent issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 2H-1,3-benzoxazin-4-ones.

Q1: My reaction has stalled, and I'm isolating mainly the N-acylanthranilic acid intermediate. How can I promote cyclization?

A1: This is the most frequent challenge, indicating incomplete cyclodehydration. The carboxylic acid of the N-acylanthranilic acid intermediate requires activation to be attacked by the amide nitrogen.[1][2] To drive the reaction to completion, consider the following:

  • Increase Temperature: Refluxing in a high-boiling solvent like toluene or xylene can provide the necessary energy for thermal dehydration.

  • Add a Dehydrating Agent: The classic method involves adding acetic anhydride, which forms a mixed anhydride, a more reactive electrophile for intramolecular cyclization.[2]

  • Use a Stronger Cyclizing Agent: Reagents like cyanuric chloride in DMF generate a Vilsmeier-type iminium cation that effectively activates the carboxylic acid under mild conditions.[2][3]

Q2: My NMR analysis shows a mixture of my desired benzoxazinone and a dihydro-benzoxazinone intermediate. Why is this happening and how can I fix it?

A2: The formation of a stable 1,2-dihydro intermediate is common, particularly when using orthoesters as reagents.[4][5][6] This occurs when the final elimination of an alcohol (e.g., ethanol) from the cyclized intermediate is slow.

  • Influence of Electronics: Electron-withdrawing groups on the anthranilic acid ring tend to stabilize the dihydro intermediate, making the final elimination more difficult. Conversely, electron-donating groups favor the formation of the fully aromatic benzoxazinone.[5][6]

  • Troubleshooting: Prolonging the reaction time or increasing the temperature can often promote the final elimination step.[5] If the issue persists, switching to a different synthetic route that doesn't proceed via this specific intermediate may be necessary.

Q3: The yield of my desired product is low, and I observe significant degradation or ring-opening during workup. What are the best practices for isolation?

A3: The 2H-1,3-benzoxazin-4-one ring system contains two electrophilic sites (C2 and C4) and can be susceptible to nucleophilic attack and ring-opening, especially under harsh acidic or basic conditions.[1][7][8][9][10]

  • pH Control: During aqueous workup, avoid strong acids or bases. A mild quench with a saturated solution of sodium bicarbonate is often sufficient to neutralize the reaction mixture without causing significant hydrolysis.[3]

  • Solvent Choice: Use appropriate solvents for extraction, such as dichloromethane or ethyl acetate. Ensure the organic layers are thoroughly dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.

  • Purification: Silica gel column chromatography is the standard method for purification.[3] Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed analysis of specific side reactions, their mechanisms, and targeted solutions.

Issue 1: Incomplete Cyclization and Formation of N-Acylanthranilic Acid

This side product arises from the successful acylation of anthranilic acid but a failure of the subsequent intramolecular cyclodehydration.

Causality: The cyclization step has a significant activation energy barrier. It relies on the nucleophilicity of the amide nitrogen and the electrophilicity of the carboxylic acid carbonyl carbon. Without sufficient activation of the carboxyl group, the reaction stalls.

Workflow: Driving Cyclization to Completion

Caption: Troubleshooting workflow for incomplete cyclization.

Protocol 1: Acetic Anhydride Mediated Cyclodehydration

  • Dissolve: Dissolve the isolated N-acylanthranilic acid (1 equivalent) in a minimal amount of acetic anhydride (3-5 equivalents).

  • Heat: Gently heat the mixture to 80-100 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the product spot.

  • Quench: After completion, cool the reaction to room temperature and pour it slowly onto crushed ice or into cold water to precipitate the product and quench the excess acetic anhydride.

  • Isolate: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purify: Recrystallize from a suitable solvent (e.g., ethanol) or purify by silica gel column chromatography if necessary.

Issue 2: Formation of Dihydro-Benzoxazinone Byproducts

When synthesizing from anthranilic acids and orthoesters, the reaction can terminate at the (±)-2-alkoxy-1,2-dihydro-4H-benzo[d][1][11]oxazin-4-one stage.[6]

Causality: The proposed mechanism involves the formation of an iminium intermediate, followed by cyclization to the dihydro-benzoxazinone. The final step is the elimination of an alcohol molecule to form the aromatic ring. This elimination is an equilibrium process and can be slow, especially if the dihydro intermediate is stabilized by electron-withdrawing substituents on the aromatic ring.[4][5][6]

Mechanism: Competing Pathways

G Reactants Anthranilic Acid + Orthoester Iminium Iminium Intermediate Reactants->Iminium H+, -EtOH Dihydro Dihydro-benzoxazinone (Side Product) Iminium->Dihydro Intramolecular Cyclization Dihydro->Iminium Ring Opening (Reversible) Product Desired 2H-1,3-Benzoxazin-4-one Dihydro->Product Elimination (-EtOH) (Often Slow)

Caption: Formation of dihydro-benzoxazinone intermediate.

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Increase Reaction Time/Temp Pushes the equilibrium towards the final product by providing more energy for the elimination step.Continue refluxing the reaction for an additional 12-24 hours, monitoring by TLC or ¹H NMR for the disappearance of the dihydro intermediate signals.[5]
Change Solvent A higher boiling point solvent can increase the reaction rate.Switch from ethanol to a solvent like toluene and use a Dean-Stark apparatus to remove the eliminated alcohol, driving the equilibrium forward.
Modify Substituents If synthetically feasible, using starting materials with electron-donating groups can favor direct formation of the final product.This is more of a design consideration for future syntheses rather than a direct fix for an ongoing reaction.[5][6]
Issue 3: Unexpected Formation of 3-Aryl-2,4(1H,3H)-quinazolinedione

When using isocyanates as reagents with N-substituted anthranilic acids, a rearrangement can occur, leading to quinazolinediones instead of the expected benzoxazinone.

Causality: The reaction of N-substituted anthranilic acid with an isocyanate can lead to a mixed anhydride intermediate. While intramolecular cyclization can lead to the benzoxazinone, a competing pathway involving rearrangement and reaction with another molecule of isocyanate can lead to the more thermodynamically stable quinazolinedione.[12]

Preventative Measures:

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of the N-substituted anthranilic acid and the isocyanate to minimize side reactions involving excess isocyanate.

  • Lower Temperature: Running the reaction at lower temperatures can favor the kinetically controlled benzoxazinone product over the thermodynamically favored quinazolinedione.

  • Alternative Reagents: If this pathway is problematic, consider an alternative synthesis that doesn't involve isocyanates, such as using an acid chloride followed by cyclodehydration.[2][13]

References

  • Reddy, T. J., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. Retrieved from [Link]

  • Li, G., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 3(1), 1088-1094. Retrieved from [Link]

  • Sharaf El-Din, H. A. (2017). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of Chemical and Pharmaceutical Research, 9(7), 14-36. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. Organic Process Research & Development, 21(9), 1364-1371. Retrieved from [Link]

  • El-Din, H. S. (1998). Synthesis and potential antibacterial activity of some 1,3-benzoxazin-4-one derivatives. Acta Pharmaceutica, 48(4), 253-261. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2013). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. Retrieved from [Link]

  • Sablong, R. J., et al. (2017). Insight into the Mechanism of Reversible Ring-Opening of 1,3-Benzoxazine with Thiols. The Journal of Organic Chemistry, 82(8), 4235-4243. Retrieved from [Link]

  • Reddy, T. J., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. Retrieved from [Link]

  • Gonzalez-de-Castro, A., & Olaizola, A. (2019). Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. Molecules, 24(18), 3326. Retrieved from [Link]

  • Mandava, V. B. R., et al. (2014). Synthesis of 2H-1,3-benzoxazin-4(3H)-one derivatives containing indole moiety: their in vitro evaluation against PDE4B. Bioorganic & Medicinal Chemistry Letters, 24(4), 1166-1171. Retrieved from [Link]

  • Gabbutt, C. D., et al. (2024). 2,3-Dihydrobenzo[e][1][11]oxazin-4-one. Molbank, 2024(4), M1878. Retrieved from [Link]

  • Atkinson, J. G., et al. (1995). Ring Opening of 2‐(Benzylamino)‐2H‐1,4‐benzoxazin‐3(4H). ResearchGate. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2016). Synthesis of functionalized benzo[1][11]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 6(59), 54388-54392. Retrieved from [Link]

  • Sablong, R. J., et al. (2017). Insight into the Mechanism of Reversible Ring-Opening of 1,3-Benzoxazine with Thiols. The Journal of Organic Chemistry, 82(8), 4235-4243. Retrieved from [Link]

  • Bunce, R. A., et al. (2019). 4H-Benzo[d][1][11]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molbank, 2019(4), M1089. Retrieved from [Link]

  • Rasheed, M. K., & Al-Sammarraie, A. M. A. (2022). Synthesis and identification of benzo[d][1][11]oxazin-4-one derivatives and testing of antibacterial activity of some of them. ScienceScholar. Retrieved from [Link]

  • Sharaf El-Din, H. A. (2017). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. Retrieved from [Link]

  • Sharaf El-Din, H. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Peer Community in Organic Chemistry. Retrieved from [Link]

  • Coppola, G. M. (2000). Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. Journal of Heterocyclic Chemistry, 37(6), 1369-1388. Retrieved from [Link]

  • Gabbutt, C. D., et al. (2024). (PDF) 2,3-Dihydrobenzo[e][1][11]oxazin-4-one. ResearchGate. Retrieved from [Link]

  • Errede, L. A. (1978). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 59. Retrieved from [Link]

Sources

Optimization

stability of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one in different solvents

Technical Support Center: Stability & Handling of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide comprehensive troubleshooting, handling protocols, and mechanistic insights for working with 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one (also referred to as 6-bromo-2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one).

This compound features a highly labile N,O-acetal-like linkage at the C2 position. Because the C2 carbon is flanked by electronegative oxygen and nitrogen atoms, it acts as an electrophilic center that is uniquely sensitive to solvolysis and hydrolysis[1]. Furthermore, the bromine atom at the 6-position (para to the ring oxygen) exerts an electron-withdrawing inductive effect, decreasing electron density on the oxygen and making the C2 carbon even more susceptible to nucleophilic attack by water or protic solvents.

Part 1: Core Troubleshooting & FAQs

Q1: Why do I see multiple peaks or a complete loss of my compound during LC-MS analysis? Cause: Hydrolysis in the LC mobile phase. Protic solvents (water, methanol) combined with acidic modifiers (e.g., 0.1% Formic Acid) rapidly catalyze the ring-opening of the 1,3-benzoxazin-4-one core. The kinetics of spontaneous hydrolysis for these compounds in methanol-buffer mixtures show half-lives of less than 50 minutes at room temperature[2]. Solution: Use aprotic mobile phases (e.g., Acetonitrile) where possible, or perform rapid gradients. Alternatively, monitor the mass of the degradation product (5-bromosalicylamide , m/z 216.0) as a proxy if on-column hydrolysis is inevitable.

Q2: My NMR spectra in CD3OD or wet DMSO-d6 show unexpected signals (e.g., free acetone and a new aromatic pattern). What happened? Cause: Solvolysis. In CD3OD, the compound undergoes rapid methanolysis. In hygroscopic DMSO-d6 that has absorbed atmospheric moisture, it undergoes hydrolysis[3]. The N,O-acetal carbon (C2) is attacked by the oxygen nucleophile, releasing acetone and forming 5-bromosalicylamide. Solution: Use strictly anhydrous, aprotic NMR solvents such as CDCl3, anhydrous DMSO-d6, or CD3CN. Store all NMR solvents over activated 3Å molecular sieves.

Q3: How do I prepare stable stock solutions for in vitro biological assays? Cause: Aqueous assay buffers will degrade the compound over the duration of the incubation, leading to inconsistent IC50 values or false negatives if the resulting 5-bromosalicylamide is inactive. Solution: Prepare 10–100 mM stock solutions in 100% anhydrous DMSO. Dilute into aqueous buffers immediately before the assay to minimize the time the compound spends in a hydrolytic environment.

Part 2: Solvent Compatibility Matrix

To ensure experimental reproducibility, adhere to the following solvent compatibility guidelines when handling 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one.

SolventClassificationStability ProfileRecommended Application
DMSO (Anhydrous) Polar AproticHigh (>99% intact at 48h)Primary stock solution storage (-80°C).
Acetonitrile Polar AproticHighLC-MS mobile phase (organic), NMR (CD3CN).
Dichloromethane Non-polar AproticHighSynthetic extractions, chromatography.
Methanol / Ethanol Polar ProticLow (Rapid solvolysis)Avoid. Will form methyl/ethyl ethers or fully degrade.
Aqueous Buffers (pH 4-8) Protic / AqueousVery Low ( t1/2​ < 50 min)Prepare immediately before use; do not store.

Part 3: Experimental Protocols

To guarantee trustworthiness in your data, every protocol must be a self-validating system. The following methodologies ensure compound integrity and provide built-in controls.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

Causality: Repeated freeze-thaw cycles introduce atmospheric condensation into the vial, which acts as a nucleophile to degrade the compound. Aliquoting under inert gas prevents this.

  • Desiccation: Dry the lyophilized 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one powder in a vacuum desiccator over P2​O5​ for 24 hours prior to dissolution.

  • Solvent Preparation: Use commercially available anhydrous DMSO (water content <0.005%). Add activated 3Å molecular sieves to the DMSO bottle 24 hours before use.

  • Dissolution: In a nitrogen-purged glove bag or under a stream of dry argon, dissolve the compound to a concentration of 50 mM.

  • Aliquot & Storage: Dispense into single-use amber glass vials (to prevent photodegradation). Purge the headspace of each vial with argon, seal tightly with PTFE-lined caps, and store at -80°C.

Protocol B: Kinetic Stability Assay (HPLC-UV)

Causality: Before running a 4-hour biological assay, you must verify that the compound survives the incubation period. This protocol uses 5-bromosalicylamide as a definitive marker to validate that signal loss is due to hydrolysis, not precipitation.

  • Preparation of Standards: Prepare a 1 mM reference standard of 5-bromosalicylamide in Acetonitrile to serve as the degradation marker.

  • Reaction Initiation: Spike the 50 mM benzoxazinone DMSO stock into your specific assay buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. Vortex for 3 seconds.

  • Time-Course Sampling: At t=0,15,30,60, and 120 minutes, extract a 50 µL aliquot and quench the reaction by adding 50 µL of ice-cold Acetonitrile containing an internal standard.

  • Chromatographic Analysis: Inject onto a C18 UPLC column using a rapid gradient (5% to 95% Acetonitrile in water over 3 minutes) to minimize on-column hydrolysis.

  • Data Processing: Plot the AUC of the intact parent mass (m/z 256.0 / 258.0) versus time to calculate the half-life. Validate the degradation pathway by confirming the stoichiometric appearance of the 5-bromosalicylamide peak (m/z 216.0 / 218.0).

Part 4: Mechanistic & Workflow Visualizations

HydrolysisPathway A 6-Bromo-2,2-dimethyl- 3,4-dihydro-2H-1,3- benzoxazin-4-one B Protonation at O1 or N3 (Acidic/Aqueous Media) A->B H+ / H2O C Ring Opening (Oxonium/Iminium) B->C C2-O/N cleavage D Attack by H2O (Hemiaminal Formation) C->D Nucleophilic attack E 5-Bromosalicylamide + Acetone D->E Collapse

Mechanism of acid-catalyzed hydrolysis of 1,3-benzoxazin-4-ones in protic solvents.

Workflow Start Sample Prep for LC-MS/NMR CheckSolvent Is the solvent protic or containing moisture? Start->CheckSolvent YesProtic High Risk of Hydrolysis CheckSolvent->YesProtic Yes (MeOH, H2O, Wet DMSO) NoProtic Aprotic & Anhydrous CheckSolvent->NoProtic No (Dry DMSO, MeCN, CHCl3) ActionYes Switch to CDCl3/CD3CN or run rapid LC gradient YesProtic->ActionYes ActionNo Proceed with analysis. Store at -80°C. NoProtic->ActionNo

Troubleshooting workflow for structural analysis of hydrolysis-sensitive benzoxazinones.

References

  • Schwenker G, Chen JB. "1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis." Arch Pharm (Weinheim). 1991.[Link]

  • El-Din, N. "3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance." PMC. 2022.

Sources

Troubleshooting

SECTION 1: Core Synthetic Workflows &amp; Standard Operating Procedures

Welcome to the Benzoxazinone Synthesis Technical Support & Optimization Center . As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical reaction mechanisms and practical, benc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzoxazinone Synthesis Technical Support & Optimization Center . As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical reaction mechanisms and practical, bench-level execution. Benzoxazinones are highly versatile heterocyclic scaffolds crucial to drug discovery and agrochemical development. However, their synthesis—whether via classical cyclodehydration or modern transition-metal-catalyzed C-H activation—is frequently plagued by thermodynamic reversibility, catalyst poisoning, and regioselectivity issues.

This guide provides self-validating protocols, quantitative optimization data, and mechanistic troubleshooting frameworks to ensure your synthetic workflows are robust and reproducible.

To ensure reproducibility, every reaction must be treated as a self-validating system. Below are two highly optimized, step-by-step methodologies for benzoxazinone synthesis, selected for their distinct mechanistic pathways.

Protocol A: Classical Pyridine-Mediated Acylation-Cyclization[1]

This method leverages the dual nature of pyridine as both a solvent and a base to drive the condensation of anthranilic acids with acyl chlorides.

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the substituted anthranilic acid (1.0 equiv) in anhydrous pyridine (0.2 M concentration).

  • Controlled Acylation: Cool the reaction vessel to 0 °C using an ice bath. Add the aroyl/acyl chloride (2.0 equiv) dropwise. Causality: The initial N-acylation is highly exothermic; temperature control prevents the degradation of the acyl chloride and suppresses unwanted side reactions.

  • Thermal Cyclodehydration: Remove the ice bath and heat the reaction mixture to 80–100 °C for 4–12 hours. Causality: While acylation occurs rapidly at room temperature, the subsequent intramolecular nucleophilic attack of the carboxylate onto the amide carbonyl requires significant thermal energy to overcome the activation barrier and extrude water/HCl[1].

  • Validation & Workup: Monitor the reaction via LC-MS. The intermediate open-chain amide will appear as a highly polar mass peak, which must fully convert to the less polar benzoxazinone core. Once complete, concentrate the mixture under reduced pressure to remove pyridine, and precipitate the pure product using ice-cold water.

Protocol B: Acid-Catalyzed Condensation with Orthoesters[2]

This one-pot, transition-metal-free route is highly atom-economical and ideal for generating 2-substituted benzoxazinones.

  • Preparation: Combine the substituted anthranilic acid (1.0 equiv), the appropriate orthoester (4.5 equiv), and glacial acetic acid (2.6 equiv) in a reaction vessel[2].

  • Reaction Execution: Heat the neat mixture at 100 °C for 24–48 hours. Causality: The acetic acid protonates the orthoester, driving the elimination of an alcohol molecule to generate a highly reactive oxonium/iminium intermediate. This intermediate undergoes rapid condensation with the primary amine of the anthranilic acid[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with distilled water, 5% NaHCO3 (to neutralize the acetic acid catalyst), and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate.

Mechanism A Anthranilic Acid + Orthoester B Acid Catalysis (AcOH) Proton Exchange A->B C Iminium Intermediate (Loss of Alcohol) B->C D Intramolecular Nucleophilic Attack by Carboxylate C->D E Benzoxazinone Core (Loss of 2nd Alcohol) D->E

Caption: Acid-catalyzed mechanism of benzoxazinone formation via orthoester condensation.

SECTION 2: Quantitative Optimization Data

Reaction conditions dictate the delicate balance between substrate activation and catalyst degradation. The following table synthesizes quantitative optimization data across various synthetic strategies to help you benchmark your yields.

EntrySubstrate SystemCatalyst / BaseSolventTemp (°C)Additive / OxidantYield (%)Mechanistic Observation
14-Nitroanthranilic acid + Benzoyl chloridePyridine (Base)Pyridine80None63–86Pyridine neutralizes HCl, shifting equilibrium toward cyclization[1].
2Anthranilic acid + OrthoesterAcetic AcidNeat100None>80Acid catalysis efficiently generates the required iminium intermediate[2].
3N-aryl amide (C-H Activation)Rh(III)DCE100Cu(OAc)2<50Low yield due to catalyst poisoning by protic impurities[3].
4Weinreb amide + DioxazoloneCp*Co(CO)I2 / AgSbF6DCE80Acetic Anhydride73Ac2O scavenges byproducts, preventing equilibrium reversal[4].
5Bpin-masked carbamateCu-catalystTHFRTH2O-soluble oxidant85THF allows seamless one-pot borylation and oxidation[5].

SECTION 3: Troubleshooting Guides & FAQs

Q1: My reaction stalls, and I am isolating the open-chain N-acyl intermediate instead of the cyclized benzoxazinone. How do I drive the reaction to completion? A1: The cyclodehydration step is thermodynamically demanding and highly reversible. If water or other nucleophilic byproducts accumulate in the system, the equilibrium shifts backward, opening the newly formed ring. Actionable Fix: Introduce a chemical dehydrating agent or scavenger. For example, adding acetic anhydride to the reaction mixture effectively scavenges released water (or competing nucleophiles like N,O-dimethylhydroxylamine in cobalt-catalyzed routes), locking the equilibrium toward the closed benzoxazinone ring and significantly improving yields[3][4].

Q2: I am using a transition-metal catalyst (e.g., Rh(III) or Pd(II)) for direct intramolecular C-H activation, but my catalyst seems to die prematurely. What is failing? A2: Transition-metal catalysts in C-H activation are exceptionally sensitive to poisoning by protic impurities and coordinating degradation products[3]. Furthermore, these catalytic cycles are not self-sustaining; they rely on an external oxidant (e.g., Cu(OAc)2 or Ag2CO3) to re-oxidize the metal center (e.g., from Rh(I) back to Rh(III)) after the reductive elimination step[3]. Actionable Fix: Ensure your solvent is rigorously anhydrous and degassed. Verify that your oxidant is fresh, stored under inert conditions, and added in the correct stoichiometric excess to maintain the catalytic cycle[3].

Q3: How does solvent choice impact the one-pot borylation/oxidation/cyclization sequence for benzoxazinone synthesis? A3: Solvent selection dictates the phase compatibility of the tandem steps. By utilizing a polar, water-miscible ethereal solvent like THF, you can perform the initial copper-catalyzed borylation and subsequently add a water-soluble oxidant directly to the same pot. This eliminates biphasic mass-transfer limitations, allowing the reactive alcohol intermediate to cyclize seamlessly into the benzoxazinone scaffold without requiring intermediate purification[5].

Workflow Start Reaction Stalls: Low Benzoxazinone Yield Check LC-MS / TLC Diagnostics Start->Check OpenChain Observation: Open-Chain Amide Dominates Check->OpenChain NoReact Observation: Starting Materials Remain Check->NoReact FixA Action: Add Acetic Anhydride (Scavenge H2O/Byproducts) OpenChain->FixA FixB Action: Replenish Oxidant & Degas Solvent NoReact->FixB Success Result: Complete Cyclization FixA->Success FixB->Success

Caption: Diagnostic workflow for troubleshooting incomplete benzoxazinone cyclization.

References

  • National Institutes of Health (NIH). "Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents." PMC. Available at:[Link]

  • American Chemical Society (ACS). "One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile." Organic Letters. Available at: [Link]

  • Clockss. "One-step synthesis of 4H-3,1-benzoxazin-4-ones from Weinreb amides and 1,4,2-dioxazolones." Heterocycles. Available at: [Link]

Sources

Optimization

how to remove unreacted starting material from 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the purification of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the purification of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one. The focus is on effectively removing unreacted starting materials to achieve high product purity.

Understanding the Purification Challenge

The synthesis of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one typically involves the cyclization of 2-amino-5-bromobenzoic acid with an acetone equivalent.[1][2] Consequently, the primary impurity in the crude product is often the unreacted 2-amino-5-bromobenzoic acid.

The key to a successful purification lies in exploiting the significant difference in physicochemical properties between the starting material and the final product.

CompoundKey Functional GroupsExpected PolarityMelting Point (°C)Solubility
2-Amino-5-bromobenzoic acid (Starting Material)Carboxylic Acid, AmineHigh213-215[3][4]Soluble in methanol, DMSO[3][5]
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one (Product)Amide (in a lactam), EtherModerateNot widely reported, but related benzoxazinones are high-melting solids.[6]Likely soluble in moderately polar organic solvents (DCM, EtOAc).

This polarity difference is the cornerstone of the purification strategies outlined below. The starting material, with its acidic and basic groups, is significantly more polar than the cyclized, more sterically shielded product.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a solid. What is the quickest way to remove the 2-amino-5-bromobenzoic acid?

A: An acidic wash is the most direct first step. 2-amino-5-bromobenzoic acid is an amino acid and will be protonated and solubilized in an aqueous acid solution (e.g., 1M HCl), while your less polar product should remain in an organic layer. Dissolve your crude material in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), wash with 1M HCl, then with brine, dry the organic layer, and evaporate the solvent. This will remove the majority of the polar starting material.

Q2: I've performed an acidic wash, but my TLC/NMR still shows starting material. What's next?

A: If a simple extraction is insufficient, recrystallization or flash column chromatography are the next logical steps. The choice depends on the physical nature of your crude product and the quantity of material. See the decision workflow below.

Q3: How do I choose the right solvent for recrystallization?

A: The ideal solvent is one in which your product is highly soluble when hot but poorly soluble when cold.[7] For aromatic compounds like this benzoxazinone, alcohols (ethanol, isopropanol) or a mixed solvent system like ethyl acetate/hexanes are excellent starting points.[8] You must determine the optimal solvent or solvent pair empirically through small-scale tests.

Q4: My compound won't crystallize. What should I do?

A: First, ensure you are using the minimum amount of hot solvent to fully dissolve the compound.[8] If it still oils out or fails to crystallize upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites.[8] If that fails, consider a different solvent system or move to column chromatography.

Purification Strategy Workflow

This workflow guides the user from the crude reaction mixture to the purified product, providing decision points based on experimental observations.

PurificationWorkflow cluster_start Initial State cluster_workup Aqueous Workup cluster_analysis Purity Analysis cluster_purification Advanced Purification cluster_end Final Product Crude Crude Reaction Mixture Dissolve Dissolve in EtOAc or DCM Crude->Dissolve Wash Wash with 1M HCl, then Brine Dissolve->Wash Dry Dry (Na2SO4/MgSO4) & Evaporate Wash->Dry TLC Analyze by TLC/NMR Dry->TLC CheckPurity Is it Pure? TLC->CheckPurity ChooseMethod Solid or Oil? CheckPurity->ChooseMethod No PureProduct Pure Product CheckPurity->PureProduct Yes Recrystallize Recrystallization ChooseMethod->Recrystallize Solid Column Flash Column Chromatography ChooseMethod->Column Oil/Impure Solid Recrystallize->PureProduct Column->PureProduct

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Benzoxazinone Synthesis

Welcome to the Technical Support Center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalytic reactions fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalytic reactions for synthesizing these important heterocyclic compounds. Here, we will delve into the common challenges associated with catalyst deactivation, providing in-depth troubleshooting guides and frequently asked questions to ensure the robustness and efficiency of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to catalyst deactivation during benzoxazinone synthesis, offering quick and actionable insights.

Q1: What are the most common catalysts used in benzoxazinone synthesis and which are most susceptible to deactivation?

A1: A variety of transition-metal catalysts are employed for benzoxazinone synthesis, with palladium, copper, and rhodium being the most prevalent.[1][2][3] Palladium catalysts, often used in carbonylative coupling and C-H activation reactions, are particularly susceptible to deactivation.[2][4][5] Copper catalysts, utilized in decarboxylative coupling and tandem reactions, can also experience deactivation, though the mechanisms may differ.[2][3] Rhodium catalysts, especially those used in C-H activation, are robust but can be deactivated by strong coordinating impurities.[1]

Q2: What are the typical signs of catalyst deactivation in my reaction?

A2: The primary indicators of catalyst deactivation include:

  • Decreased Reaction Rate: The most immediate sign is a noticeable slowdown in the reaction progress, requiring longer reaction times to achieve the desired conversion.

  • Incomplete Conversion: The reaction stalls before all the limiting reagent is consumed, even with extended reaction times.[6]

  • Reduced Product Yield: A consistent drop in the isolated yield of the benzoxazinone product over several runs with a recycled catalyst.

  • Formation of Unexpected Byproducts: A shift in selectivity, leading to the formation of undesired side products, can indicate that the catalyst's active sites have been altered.[6]

Q3: What are the main causes of catalyst deactivation?

A3: Catalyst deactivation is a multifaceted issue stemming from several underlying causes:

  • Poisoning: This occurs when impurities in the reactants, solvents, or atmosphere strongly bind to the active sites of the catalyst, rendering them inactive.[7][8] Common poisons include sulfur, nitrogen-containing compounds, and heavy metals.[8][9]

  • Fouling or Coking: The deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst surface can physically block the active sites.[7][9]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate into larger, less active particles, reducing the catalytic surface area.[8][9]

  • Leaching: In heterogeneous catalysis, the active metal can dissolve from the solid support into the reaction mixture, leading to a loss of catalytic activity.[7]

  • Mechanical Attrition: For solid-supported catalysts, physical stress from stirring or handling can cause the catalyst to break down, leading to a loss of active material.[7][10]

Q4: How can I minimize catalyst deactivation from the outset?

A4: Proactive measures can significantly extend the life of your catalyst:

  • Substrate and Reagent Purity: Ensure all starting materials and reagents are of high purity to avoid introducing catalyst poisons.[1]

  • Solvent Quality: Use anhydrous and de-gassed solvents to prevent deactivation by water or oxygen, especially for air-sensitive catalysts.[1]

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to protect the catalyst from oxidation.[1]

  • Optimized Reaction Conditions: Avoid excessively high temperatures that can lead to thermal degradation.[1][9]

  • Proper Catalyst Handling and Storage: Store catalysts under the recommended conditions (e.g., in a desiccator or glovebox) to prevent degradation from air and moisture.[1]

Section 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve specific issues related to catalyst deactivation during benzoxazinone synthesis.

Problem 1: Sudden and Significant Drop in Reaction Yield

A sudden drop in yield is often indicative of acute catalyst poisoning or a critical error in the experimental setup.

Diagnostic Workflow

G A Change in Product Selectivity B Potential Causes A->B C Altered Active Sites B->C D Formation of New Catalytic Species B->D E Leached Homogeneous Catalyst B->E F F C->F Action: Characterize catalyst surface (XPS, TPD) G G D->G Action: Analyze reaction mixture for soluble metal species (ICP-AES) H H E->H Action: Test filtrate for catalytic activity

Caption: Relationship between selectivity change and potential causes.

Troubleshooting and Optimization
  • Characterize the Used Catalyst: Techniques like Temperature-Programmed Desorption (TPD) can provide information about the strength of adsorption of different species on the catalyst surface, which can influence selectivity. [10]2. Analyze for Leached Species: If a heterogeneous catalyst is being used, filter the catalyst and test the filtrate for catalytic activity. If the filtrate is active, it indicates that a homogeneous species has leached from the support and may be responsible for the change in selectivity.

  • Re-optimize Reaction Conditions: A change in the active catalyst may necessitate re-optimization of reaction parameters such as temperature, pressure, and solvent to favor the desired product.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to troubleshooting catalyst deactivation.

Protocol 1: General Procedure for Catalyst Reactivation (Palladium Catalysts)

This protocol is a generalized procedure for the reactivation of palladium catalysts that have been deactivated by certain impurities. [11] Materials:

  • Spent palladium catalyst

  • Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

  • Suitable solvent (e.g., water, ethanol)

Procedure:

  • Separate the spent catalyst from the reaction mixture by filtration.

  • Wash the catalyst with a suitable solvent to remove any adsorbed organic residues.

  • Prepare a solution of the reactivating agent (e.g., 1 M Na₂CO₃ in water).

  • Suspend the spent catalyst in the reactivating solution and stir for a specified period (e.g., 1-2 hours) at room temperature or slightly elevated temperature.

  • Filter the reactivated catalyst and wash thoroughly with deionized water to remove any residual reactivating agent.

  • Dry the catalyst under vacuum before reuse.

Protocol 2: Screening for Catalyst Poisons in Starting Materials

This protocol provides a method to determine if a starting material contains impurities that are poisoning the catalyst. [6] Objective: To identify the source of catalyst inhibition among the reaction components.

Methodology:

  • Establish a Baseline: Run a standard, reliable reaction (e.g., a simple cross-coupling reaction known to work well with your catalyst) and record the time to completion.

  • "Spiking" Experiments: Set up a series of the standard reactions. To each reaction, add a small amount of one of the starting materials or reagents from your benzoxazinone synthesis.

  • Monitor and Analyze: Monitor the progress of each "spiked" reaction.

    • No Inhibition: If a reaction proceeds at a similar rate to the baseline, the added component is unlikely to be the source of the poison.

    • Inhibition: If a reaction slows down or stops, the added component contains a catalyst inhibitor.

Section 4: Characterization Techniques for Deactivated Catalysts

Understanding the mechanism of deactivation is crucial for developing long-term solutions. [10]A variety of analytical techniques can provide insights into the changes a catalyst has undergone.

Technique Information Provided Deactivation Mechanism Indicated
BET Surface Area Analysis Measures the total surface area of the catalyst. [10]Sintering (decrease in surface area).
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical states of the surface. [10][12]Poisoning (presence of foreign elements).
Thermo-Gravimetric Analysis (TGA) Measures changes in mass with temperature. [13]Fouling/Coking (mass loss due to combustion of deposits).
Temperature-Programmed Reduction (TPR) Assesses the reducibility of metal oxides and metal-support interactions. [14]Changes in the chemical state of the active metal.
Inductively Coupled Plasma (ICP) Quantifies the elemental composition of a sample. [15]Leaching (presence of the active metal in the reaction solution).

By employing these diagnostic tools and troubleshooting guides, researchers can effectively address the challenges of catalyst deactivation in benzoxazinone synthesis, leading to more efficient, reliable, and cost-effective processes.

References
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Applied Catalysts. [Link]

  • Catalyst deactivation challenges in FCC and how to prevent them. (2025, June 19). Eureka by PatSnap. [Link]

  • Method for reactivating palladium catalysts. (n.d.).
  • Analysis of Catalysts. (n.d.). tasconusa.com. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (2023). ChemCatBio. [Link]

  • Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. (n.d.). Preprints.org. [Link]

  • Catalyst Lifetime Analysis with Temperature Programmed Reduction Techniques. (2026, March 7). Hiden Analytical. [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

  • Study of Catalyst Deactivation in Three Different Industrial Processes. (n.d.). Diva-Portal.org. [Link]

  • Benzoxazinone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile. (2021, March 10). ACS Publications. [Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (n.d.). Wiley Online Library. [Link]

  • Iridium-Catalyzed Intramolecular Asymmetric Allylation of Vinyl Benzoxazinones for the Synthesis of Chiral 4H-3,1-Benzoxazines via Kinetic Resolution. (2023, February 13). ACS Publications. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). PMC. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2025, October 16). ResearchGate. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Bentham Science. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). PMC. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024, December 3). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide to Alternative Synthetic Routes for 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals Introduction 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of pharmacologically active molecules. The strategic placement of the bromine atom offers a versatile handle for further functionalization, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The 2,2-dimethyl substitution can enhance metabolic stability and modulate the pharmacokinetic profile of potential drug candidates.

This in-depth technical guide provides a comparative analysis of two distinct and viable synthetic routes for the preparation of this valuable intermediate. The routes are evaluated based on the accessibility of starting materials, reaction efficiency, and overall practicality for laboratory and potential scale-up applications. Each route is presented with a detailed, step-by-step experimental protocol, mechanistic insights, and supporting data to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Cyclocondensation of 2-Amino-5-bromophenol with an Acetone Equivalent

This approach leverages the bifunctional nature of 2-amino-5-bromophenol, a readily accessible starting material, which undergoes a cyclocondensation reaction to form the benzoxazinone ring. The key challenge in this route is the introduction of the gem-dimethyl group at the C2 position. A plausible strategy involves the use of an acetone equivalent in a multi-step sequence.

Mechanistic Rationale

The synthesis commences with the protection of the more nucleophilic amino group of 2-amino-5-bromophenol, followed by O-alkylation with a suitable three-carbon synthon that can be converted to the gem-dimethyl group. Subsequent deprotection and intramolecular cyclization would yield the desired product. A more direct, albeit less commonly documented, approach could involve a variation of the Bargellini reaction, which typically involves the reaction of a phenol with chloroform and acetone.[1] However, the presence of the amino group in our substrate necessitates a modified approach. A plausible one-pot reaction could involve the in-situ formation of a reactive intermediate from acetone that subsequently reacts with both the amino and hydroxyl groups of the aminophenol.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromophenol

The starting material, 2-amino-5-bromophenol, can be synthesized from 5-bromo-2-nitrophenol via reduction.

  • Procedure: 5-bromo-2-nitrophenol (1.34 mmol) is dissolved in a 0.5% aqueous sodium hydroxide solution (30 mL). Sodium bisulfite (9.76 mmol, 85% purity) is added, and the mixture is stirred at room temperature for 15 minutes. The reaction is then acidified to pH 5 with dilute hydrochloric acid. The product is extracted with diethyl ether, and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from an ether/hexane mixture to yield 2-amino-5-bromophenol.[2][3]

  • Yield: Approximately 60-89%.[2]

Step 2: Synthesis of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one

This step involves the crucial cyclization to form the target molecule. Based on general principles of benzoxazine synthesis from aminophenols and ketones, the following protocol is proposed.[4]

  • Procedure: To a solution of 2-amino-5-bromophenol (1.0 mmol) in a suitable solvent such as toluene, add chloroacetone (1.2 mmol) and a base like potassium carbonate (2.0 mmol). The mixture is heated to reflux for several hours while monitoring the reaction progress by TLC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting intermediate is then treated with a methylating agent, such as methylmagnesium bromide in a suitable solvent like THF, to introduce the second methyl group. The reaction is then quenched, and the product is isolated and purified by column chromatography.

Workflow Diagram

Route 1 Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization and Methylation A 5-bromo-2-nitrophenol B Reduction (NaHSO3, NaOH) A->B C 2-Amino-5-bromophenol B->C D 2-Amino-5-bromophenol E Reaction with Chloroacetone D->E F Intermediate E->F G Methylation (CH3MgBr) F->G H 6-bromo-2,2-dimethyl-3,4-dihydro- 2H-1,3-benzoxazin-4-one G->H

Caption: Synthetic workflow for Route 1.

Route 2: Cyclization of N-Acyl-2-amino-5-bromobenzoic Acid

This alternative route begins with 2-amino-5-bromobenzoic acid and involves the formation of an N-acyl intermediate, which then undergoes cyclization to form the benzoxazinone ring. This method is well-established for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.[5][6]

Mechanistic Rationale

The synthesis starts with the acylation of the amino group of 2-amino-5-bromobenzoic acid with an acylating agent that will ultimately provide the C2 carbon and the two methyl groups. A suitable acylating agent would be 2-bromoisobutyryl bromide. The resulting N-(2-bromoisobutyryl)-2-amino-5-bromobenzoic acid can then undergo intramolecular cyclization, likely promoted by a base, where the carboxylate attacks the carbon bearing the bromine, displacing the bromide and forming the heterocyclic ring.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid

This precursor can be synthesized by the bromination of anthranilic acid (2-aminobenzoic acid).

  • Procedure: To a solution of anthranilic acid (40 mmol) in glacial acetic acid, a solution of bromine (40 mmol) in glacial acetic acid is added dropwise at 15 °C. The mixture is stirred for one hour. The precipitated product is filtered, washed with benzene, and dried. The crude product can be purified by recrystallization from hot water with the addition of hydrochloric acid.[7]

  • Yield: High yields are generally reported for this bromination.

Step 2: N-Acylation of 2-Amino-5-bromobenzoic Acid

  • Procedure: 2-Amino-5-bromobenzoic acid (1.0 mmol) is dissolved in a suitable solvent such as dichloromethane, and a base like triethylamine (1.1 mmol) is added. The mixture is cooled in an ice bath, and 2-bromoisobutyryl bromide (1.1 mmol) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then washed with water and brine, and the organic layer is dried and concentrated to yield N-(2-bromoisobutyryl)-2-amino-5-bromobenzoic acid.

Step 3: Intramolecular Cyclization

  • Procedure: The N-acyl intermediate from the previous step is dissolved in a suitable solvent like DMF, and a base such as potassium carbonate is added. The mixture is heated to facilitate the intramolecular cyclization. After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to afford 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one.

Workflow Diagram

Route 2 Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2 & 3: Acylation and Cyclization A Anthranilic Acid B Bromination (Br2, Acetic Acid) A->B C 2-Amino-5-bromobenzoic Acid B->C D 2-Amino-5-bromobenzoic Acid E N-Acylation with 2-bromoisobutyryl bromide D->E F N-Acyl Intermediate E->F G Intramolecular Cyclization (Base) F->G H 6-bromo-2,2-dimethyl-3,4-dihydro- 2H-1,3-benzoxazin-4-one G->H

Caption: Synthetic workflow for Route 2.

Performance Comparison

ParameterRoute 1: From 2-Amino-5-bromophenolRoute 2: From 2-Amino-5-bromobenzoic Acid
Starting Material Availability 2-Amino-5-bromophenol is commercially available or can be synthesized from 5-bromo-2-nitrophenol.[2]2-Amino-5-bromobenzoic acid is commercially available or can be synthesized from anthranilic acid.[7][8]
Number of Steps 2 (from 2-amino-5-bromophenol)3 (from 2-amino-5-bromobenzoic acid)
Key Transformation Cyclocondensation with an acetone equivalent followed by methylation.N-acylation followed by intramolecular cyclization.
Potential Challenges The direct cyclocondensation with acetone might be low-yielding or require harsh conditions. The multi-step approach increases complexity.The N-acylation step needs to be selective for the amino group. The intramolecular cyclization might require optimization of base and solvent.
Reagent Toxicity/Cost Chloroacetone is a lachrymator. Methylmagnesium bromide is pyrophoric.2-Bromoisobutyryl bromide is corrosive and a lachrymator.
Overall Yield (Estimated) ModerateModerate to Good
Scalability Potentially challenging due to the use of organometallics in the proposed methylation step.Generally more amenable to scale-up as it involves more standard organic transformations.

Conclusion

Both synthetic routes presented offer viable pathways to 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one.

Route 1 is attractive due to the potential for a more convergent synthesis if a one-pot cyclocondensation with an acetone equivalent can be optimized. However, the proposed multi-step variation introduces complexity and potentially hazardous reagents.

Route 2 follows a more classical and arguably more robust approach for the construction of the benzoxazinone ring system. The steps are well-precedented for analogous structures, which may translate to a more predictable and scalable synthesis.

The choice between these routes will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability and cost of the starting materials and reagents. For initial laboratory-scale synthesis and exploration, Route 2 may offer a higher probability of success due to its foundation in well-established synthetic methodologies for this class of compounds. Further optimization of a one-pot variant of Route 1 could, however, prove to be a more efficient approach in the long term.

References

  • ACS Publications. Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions | Organic Letters. [Link]

  • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. [Link]

  • Organic Syntheses Procedure. 2-Amino-5-bromobenzaldehyde. [Link]

  • MDPI. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • PMC. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. [Link]

  • ChemRxiv. CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. [Link]

  • Organic Chemistry Portal. Benzoxazinone synthesis. [Link]

  • PMC. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Wikipedia. Einhorn–Brunner reaction. [Link]

  • SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. [Link]

  • CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. [Link]

  • N-acetylanthranilic acid. A highly triboluminescent material. [Link]

  • PMC. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]

  • ResearchGate. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]

  • Wikipedia. Bargellini reaction. [Link]

Sources

Validation

X-ray crystallography data for 1,3-benzoxazin-4-one derivatives

An in-depth technical analysis for researchers, structural biologists, and medicinal chemists focusing on the precise 3D structural elucidation of 1,3-benzoxazin-4-one derivatives. The Structural Imperative in Heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, structural biologists, and medicinal chemists focusing on the precise 3D structural elucidation of 1,3-benzoxazin-4-one derivatives.

The Structural Imperative in Heterocyclic Drug Design

1,3-Benzoxazin-4-one derivatives are privileged N,O-heterocyclic scaffolds that serve as critical synthetic auxiliaries and potent pharmacophores in drug discovery. They exhibit a broad spectrum of biological activities, most notably as inhibitors of human leukocyte elastase and PI3Kβ. However, the synthesis of these fused bicyclic systems often yields complex mixtures of regioisomers (e.g., 2-N vs. 3-N substitution) and tautomers.

For drug development professionals, establishing the absolute stereochemistry, ring conformations, and precise protein-ligand binding modes is non-negotiable for rational Structure-Activity Relationship (SAR) optimization. While spectroscopic and computational methods provide rapid insights, X-ray crystallography remains the unequivocal gold standard for absolute structural validation.

Orthogonal Modalities: Crystallography vs. Spectroscopic & In Silico Alternatives

To objectively evaluate the performance of X-ray crystallography, it must be benchmarked against alternative structural elucidation techniques commonly deployed in the medicinal chemistry pipeline.

Quantitative Comparison of Structural Elucidation Modalities
ModalityResolution LimitPrimary OutputPhase State1,3-Benzoxazin-4-one Specific ApplicationData Acquisition
X-ray Crystallography Atomic (< 0.82 – 2.5 Å)Electron Density MapSolid (Single Crystal)Unambiguous tautomer ID, absolute stereochemistry, H-bond networksDays to Weeks
NMR Spectroscopy Atomic (Ensemble)Interatomic Distances (NOE)Solution (Liquid)Rapid purity verification, solution-state conformational dynamicsHours to Days
Cryo-EM Near-Atomic (2.0 – 4.0 Å)Coulombic Potential MapVitrified IceEvaluation of massive multi-protein complexes (rare for small molecules)Days
Computational Docking TheoreticalPredicted Binding PosesIn SilicoHigh-throughput virtual screening for Elastase/PI3Kβ targetsMinutes to Hours

Mechanistic Insights: Why X-ray Crystallography is the Gold Standard

While 2D NMR (NOESY/ROESY) is excellent for determining relative stereochemistry in solution, it frequently falls short when analyzing highly rigid or sterically congested 1,3-benzoxazin-4-ones. Rapid bond rotations or overlapping signals in the aromatic region can render NOE signals ambiguous.

X-ray crystallography bypasses these limitations by mapping the exact electron density of the molecule in the solid state.

  • Regioselectivity Confirmation: During the synthesis of 4H-1,3-benzoxazin-4-ones, X-ray crystallography is routinely required to definitively confirm whether 2-N-substituted or 3-N-substituted analogues were formed—a distinction that drastically alters target binding affinity [1].

  • Conformational Mapping: Single-crystal X-ray diffraction reveals critical sub-structural geometries. For instance, crystallographic data of ZnCl₂-promoted 1,3-benzoxazin-4-one derivatives demonstrated that the fused cyclohexane ring adopts a distinct "envelope" conformation. Furthermore, the data revealed double intermolecular N–H···O hydrogen bonds (2.059 Å), which directly dictate the compound's solid-state stability and dissolution profile [2].

  • Steric Repulsion Profiling: When used as chiral auxiliaries, the diastereofacial selection of 1,3-benzoxazin-4-ones is governed by steric bulk. Crystallography allows chemists to precisely measure the steric repulsion vectors between β-oriented bulky substituents at the C-2 position, directly explaining the causality behind varying chemical yields in downstream reactions [3].

Workflow N1 1,3-Benzoxazin-4-one Synthesis N2 Regioisomer & Tautomer Ambiguity N1->N2 Structural validation needed N3 NMR Spectroscopy (Initial Screen) N2->N3 Rapid bulk analysis N4 X-ray Crystallography (Absolute Configuration) N3->N4 Resolves NOE ambiguities N6 Computational Docking (SAR Prediction) N4->N6 3D coordinates for in silico N5 Protein Co-Crystallization (Binding Mode) N6->N5 Experimental confirmation

Workflow for structural validation and target binding of 1,3-benzoxazin-4-one derivatives.

Self-Validating Experimental Workflows

To ensure scientific integrity, the protocols used to generate crystallographic data must be self-validating. Below are the optimized methodologies for both small-molecule and macromolecular structural elucidation.

Protocol 1: Small Molecule Single-Crystal Growth (Slow Evaporation)

Objective: Obtain diffraction-quality crystals to determine the absolute configuration of synthesized 1,3-benzoxazin-4-one derivatives.

  • Solvent Selection & Dissolution: Dissolve 10–20 mg of the purified 1,3-benzoxazin-4-one derivative in a minimum volume of a moderately polar solvent (e.g., THF).

    • Causality: THF provides optimal solubility for the heterocyclic core while maintaining a vapor pressure conducive to highly controlled evaporation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Particulate matter acts as heterogeneous nucleation sites, which causes the rapid precipitation of multiple unusable microcrystals rather than a single, high-quality macroscopic crystal.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and incubate at a constant 20°C in a vibration-free environment for 3–7 days.

    • Causality: Slow solvent evaporation gradually drives the solution into the metastable zone of supersaturation, favoring the thermodynamic growth of a single crystal lattice over kinetic crashing.

  • Validation: Mount the crystal on a diffractometer. The self-validating metric for a correctly solved structure is the R-factor; a target R1​<0.05 ensures the structural model accurately reflects the raw electron density.

Protocol 2: Macromolecular Co-Crystallization (Hanging-Drop Vapor Diffusion)

Objective: Elucidate the binding mode of a 1,3-benzoxazin-4-one inhibitor within a target enzyme (e.g., PI3Kβ or Elastase).

  • Complex Formation: Incubate purified target protein (10 mg/mL, >95% purity) with a 3-fold molar excess of the 1,3-benzoxazin-4-one derivative (from a 100 mM DMSO stock) for 2 hours on ice.

    • Causality: The pre-incubation allows the binding equilibrium to shift towards the fully occupied protein-ligand complex before the physical constraints of crystallization begin.

  • Drop Setup: On a siliconized glass cover slip, mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.1 M HEPES pH 7.5). Invert and seal over a well containing 500 µL of reservoir solution.

    • Causality: The difference in precipitant concentration between the drop and the reservoir drives water vapor transfer out of the drop, slowly concentrating the protein-ligand complex to induce ordered nucleation.

  • Cryoprotection & Freezing: Briefly transfer the grown crystal into a solution containing the reservoir components plus 20% (v/v) glycerol, then flash-freeze in liquid nitrogen.

    • Causality: Glycerol replaces water in the solvent channels, preventing the formation of crystalline ice during flash-freezing, which would otherwise obscure the diffraction pattern with parasitic ice rings.

  • Validation: Solve the phase problem via Molecular Replacement using the apo-enzyme structure. The presence of the inhibitor is strictly validated by calculating an unbiased Fo​−Fc​ difference electron density map prior to modeling the ligand, ensuring the binding pose is driven by raw data, not investigator bias.

Protocol S1 Ligand Solubilization (DMSO) S2 Vapor Diffusion (Hanging Drop) S1->S2 Mix with protein S3 Supersaturation & Nucleation S2->S3 Water vapor transfer S4 Cryoprotection (Glycerol) S3->S4 Harvest crystals S5 Synchrotron Diffraction S4->S5 Flash-freeze (100K)

Self-validating hanging-drop vapor diffusion workflow for macromolecular co-crystallization.

References

  • Synthesis and biological evaluation of 4H-benzo[e][1,3]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. ResearchGate.
  • ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones. RSC Advances.
  • 2-Substituted 2,3-Dihydro-4H-1,3-benzoxazin-4-ones: Novel Auxiliaries for Stereoselective Synthesis of 1-β-Methylcarbapenems. ACS Publications.
Comparative

A Comparative Guide to the Synthesis of Substituted Benzoxazinones: 1,4- and 3,1-Scaffolds

In modern drug discovery, the benzoxazinone scaffold represents a privileged pharmacophore, serving as the structural foundation for numerous anti-inflammatory agents, kinase inhibitors, and central nervous system therap...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the benzoxazinone scaffold represents a privileged pharmacophore, serving as the structural foundation for numerous anti-inflammatory agents, kinase inhibitors, and central nervous system therapeutics. Depending on the heteroatom arrangement, the two most synthetically relevant isomers are 3,1-benzoxazin-4-ones and 1,4-benzoxazinones .

As a Senior Application Scientist, I have evaluated countless methodologies for constructing these heterocycles. Historically, their synthesis relied on harsh dehydrating agents or toxic transition-metal catalysts. Today, the paradigm has shifted toward transition-metal-free, mechanochemical, and highly atom-economical catalytic approaches. This guide provides an objective, data-driven comparison of modern synthesis methodologies for both scaffolds, detailing the causality behind experimental choices and providing self-validating protocols for immediate laboratory implementation.

Structural Divergence & Mechanistic Pathways

Synthesis of 3,1-Benzoxazin-4-ones

The 3,1-benzoxazin-4-one core is traditionally synthesized via the condensation of anthranilic acids. However, a modern, transition-metal-free alternative utilizes the selective oxidative decarbonylative cleavage of unstrained C(sp3)–C(sp2) bonds ()[1]. By reacting N-(2-acetylphenyl)amides with iodine and tert-butyl hydroperoxide (TBHP), the reaction undergoes an intramolecular cyclization driven by a [1,5] H-shift. The subsequent extrusion of CO gas acts as an irreversible thermodynamic sink, driving the reaction to completion[1].

Alternatively, Gold(I)-catalyzed heteroannulation offers a highly efficient route. Using a carbophilic Gold(I) complex (e.g., IPrAuCl/AgOTf), alkynes are activated toward nucleophilic attack by salicylic amides, leading to a cascade cyclization that tolerates a broad range of functional groups ()[2].

G A N-(2-acetylphenyl)amide B I2 / TBHP Oxidation A->B C Intramolecular Cyclization B->C D [1,5] H-shift C->D E - CO (Extrusion) D->E F 3,1-Benzoxazin-4-one E->F

Caption: Mechanistic pathway of oxidative decarbonylative cleavage for 3,1-benzoxazin-4-one synthesis.

Synthesis of 1,4-Benzoxazinones

The 1,4-benzoxazinone core requires different strategic disconnections. The Smiles Rearrangement is a highly reliable method, utilizing an intramolecular nucleophilic aromatic substitution of N-substituted 2-chloroacetamides with 2-chlorophenols ()[3].

For functionalizing pre-existing 1,4-benzoxazinones, Mechanochemical Cross-Dehydrogenative Coupling (CDC) has emerged as a premier green chemistry technique. Using ball-milling at 20 Hz with FeCl₂·2H₂O and DDQ, C(sp3)–C(sp3) bonds are formed without bulk solvents. The mechanical energy overcomes the activation barrier, while DDQ oxidizes Fe(II) to Fe(III) to generate the requisite radical intermediates ()[4].

G S 1,4-Benzoxazin-2-one + Dimethyl Malonate BM Ball Milling (20 Hz) FeCl2 / DDQ S->BM RAD Fe(III) / Radical Formation BM->RAD C_C C(sp3)-C(sp3) Coupling RAD->C_C PROD Substituted 1,4-Benzoxazinone C_C->PROD

Caption: Workflow of mechanochemical cross-dehydrogenative coupling for 1,4-benzoxazinones.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the discussed methodologies, allowing researchers to select the optimal route based on substrate availability and green chemistry requirements.

Scaffold TypeSynthetic MethodologyKey Catalyst / ReagentsReaction ConditionsYield RangeGreen Chemistry Metric
3,1-Benzoxazin-4-one Oxidative DecarbonylationI₂, TBHP, NaHCO₃DMSO, 95 °C, 8-12 h75–92%Transition-metal-free, high atom economy
3,1-Benzoxazin-4-one Gold(I) HeteroannulationIPrAuCl, AgOTfToluene, 80 °C, 12 h80–98%Mild conditions, broad functional tolerance
1,4-Benzoxazinone Smiles RearrangementCs₂CO₃DMF, Reflux, 5 h68–95%Scalable, utilizes readily available precursors
1,4-Benzoxazinone Mechanochemical CDCFeCl₂·2H₂O, DDQBall Mill (20 Hz), RT, 3 h85–95%Solvent-free, ambient temperature

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been annotated with the causality behind specific reagent choices and built-in self-validation checkpoints.

Protocol A: TM-Free Synthesis of 3,1-Benzoxazin-4-ones via Decarbonylation

Reference: [1]

  • Reaction Assembly: Charge a reaction tube with N-(2-acetylphenyl)amide (1.0 mmol), I₂ (20 mol%), and NaHCO₃ (2.0 equiv) in DMSO (3.0 mL).

    • Causality: NaHCO₃ neutralizes acidic byproducts generated during the iodination step, preventing the premature acid-catalyzed degradation of the amide substrate[1].

  • Oxidant Addition: Add TBHP (70% in water, 3.0 equiv) dropwise.

    • Causality: TBHP acts as the primary terminal oxidant, continuously regenerating the active electrophilic iodine species and driving the catalytic cycle[5].

  • Thermal Activation: Heat the mixture to 95 °C for 8-12 hours.

    • Self-Validation: The reaction progress is visually indicated by the evolution of CO gas bubbles. The cessation of bubbling, coupled with TLC analysis (Hexane/EtOAc), confirms the completion of the [1,5] H-shift and decarbonylation sequence.

  • Quench & Isolate: Quench with saturated aqueous Na₂S₂O₃.

    • Causality: Thiosulfate reduces any unreacted iodine and peroxides, preventing over-oxidation of the product during aqueous workup[1].

Protocol B: Mechanochemical CDC for 1,4-Benzoxazinones

Reference:[4]

  • Solid-State Assembly: To a 5.0 mL stainless steel vial, add dimethyl malonate (2.0 mmol), 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one (1.0 mmol), FeCl₂·2H₂O (5 mol%), and DDQ (0.5 mmol).

    • Causality: The solid-state environment drastically increases the local concentration of reactants, allowing the catalytic Fe(II) to efficiently interact with DDQ without the mass-transfer limitations of a bulk solvent[6].

  • Milling: Add a 10 mm stainless steel ball, cap the vial, and shake at 20 Hz in an oscillatory ball mill for 3 hours at room temperature.

    • Causality: Mechanical impact provides the requisite activation energy for the C(sp3)–C(sp3) cross-dehydrogenative coupling, eliminating the need for external heating[4].

  • Extraction: Extract the mixture with ethyl acetate and filter.

    • Self-Validation: The crude mixture transitions from a heterogeneous powder to a uniform paste. TLC monitoring confirms the complete consumption of the starting oxazinone[6].

Protocol C: Smiles Rearrangement for 1,4-Benzoxazinones

Reference: [3]

  • Reagent Mixing: Dissolve N-substituted-2-(2-chlorophenoxy)acetamide (1.0 mmol) and Cs₂CO₃ (1.3 equiv) in anhydrous DMF (20 mL).

    • Causality: The use of Cs₂CO₃ is critical; the large ionic radius of the cesium cation generates a highly reactive, "naked" phenoxide intermediate that heavily favors intramolecular cyclization over intermolecular side reactions[3].

  • Refluxing: Heat the reaction mixture to reflux for 5 hours.

    • Self-Validation: The reaction mixture typically undergoes a distinct color change as the phenoxide intermediate forms and subsequently cyclizes. Complete consumption of the acetamide on TLC indicates a successful rearrangement[3].

References

  • Title: Selective Oxidative Decarbonylative Cleavage of Unstrained C(sp3)–C(sp2) Bond: Synthesis of Substituted Benzoxazinones Source: Organic Letters URL: [Link]

  • Title: Synthesis of (1,4-benzoxazinones-3-yl)malonate derivatives via cross-dehydrogenative-coupling reactions under ball-milling conditions Source: Arkivoc URL: [Link]

  • Title: An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement Source: Semantic Scholar URL: [Link]

  • Title: Gold-Catalyzed Heteroannulation of Anthranilic Acids with Alkynes: Synthesis of 3,1-Benzoxazin-4-ones Source: The Journal of Organic Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one

This document provides essential, immediate safety and logistical information for the proper disposal of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one (CAS Number: 133001-95-3). As a trusted partner in your re...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one (CAS Number: 133001-95-3). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols and regulatory standards.

Hazard Profile and Immediate Safety Concerns

Before initiating any disposal procedures, it is imperative to understand the hazard profile of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one. Based on available safety data, this compound is classified with the following hazards:

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause drowsiness or dizziness

Source: Notified C&L[1]

The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[2] This is a critical piece of information that dictates the required disposal pathway, as halogenated wastes are subject to specific regulations due to their potential to form persistent environmental pollutants and harmful byproducts if not treated correctly.[3]

Immediate Actions & Personal Protective Equipment (PPE):

When handling this compound or its waste, the following PPE is mandatory to mitigate exposure risks:

  • Gloves: Nitrile or neoprene gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

  • Eye Protection: Chemical safety goggles and a face shield if there is a risk of splashing.[4][5]

  • Lab Coat: A standard laboratory coat is required.[6]

  • Respiratory Protection: If handling fine powders or generating aerosols outside of a certified chemical fume hood, a dust respirator (e.g., N95) is necessary.[7][8]

All handling of this chemical waste should be performed within a certified chemical fume hood to ensure adequate ventilation.[5]

Waste Characterization and Segregation: A Self-Validating System

Proper disposal begins with meticulous planning and segregation at the point of generation. This is not merely a logistical step but a foundational principle of laboratory safety and regulatory compliance.[9]

Waste Stream Classification:

All materials contaminated with 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one must be treated as hazardous waste .[10]

  • Solid Waste: Unused or expired pure compound, contaminated weighing boats, filter paper, and grossly contaminated PPE.

  • Liquid Waste: Solutions containing the compound and the first two solvent rinses of any contaminated glassware.

  • Sharps Waste: Contaminated needles, Pasteur pipettes, or broken glassware.

The Criticality of Segregation:

The core principle for disposing of this compound is its strict segregation as a halogenated organic waste .[2]

  • DO NOT mix this waste with non-halogenated organic waste. Co-mingling these waste streams unnecessarily increases the volume and cost of halogenated waste disposal, as the entire mixture must be treated as halogenated.[11]

  • DO NOT dispose of this chemical down the sink or in regular trash.[10][12] This is a direct violation of regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]

The following diagram illustrates the initial decision process for waste segregation.

start Waste Generated Containing 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is_halogenated Is the compound halogenated? start->is_halogenated halogenated_waste YES: Classify as HALOGENATED ORGANIC WASTE is_halogenated->halogenated_waste Contains Bromine non_halogenated_waste NO: Follow procedures for non-halogenated waste is_halogenated->non_halogenated_waste segregate Segregate from all other waste streams halogenated_waste->segregate container Collect in a designated, properly labeled container segregate->container

Caption: Initial waste characterization and segregation decision flow.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe accumulation and disposal of waste containing 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one.

Step 1: Container Selection and Labeling

  • Select a Compatible Container: Use a designated hazardous waste container that is chemically compatible with the waste. Glass or high-density polyethylene (HDPE) containers are typically appropriate. The container must be in good condition, free from leaks, and have a secure, leak-proof closure.[9]

  • Proper Labeling: The container must be clearly labeled at the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one " and any other constituents (e.g., solvents). Avoid abbreviations.[13]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

Step 2: Waste Accumulation

  • Transfer Waste: Carefully transfer all waste materials (solid and liquid) into the designated container. For solid waste, ensure it is done in a way that minimizes dust generation.[7]

  • Keep Container Closed: The waste container must remain closed at all times, except when adding waste. This is an EPA requirement to prevent the release of volatile organic compounds.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation. The SAA should be in a secondary containment tray to capture any potential leaks.[13]

  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[5]

Step 3: Disposal of Empty Containers

A container that has held 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is not considered "empty" until it has been properly decontaminated.

  • Triple Rinsing: The standard procedure is to triple rinse the empty container with a suitable solvent (one that can dissolve the compound).[10]

    • Each rinse should use a solvent amount equal to about 5% of the container's volume.[10]

    • Crucially, all rinsate must be collected and disposed of as hazardous waste in your halogenated organic waste container. [10][14]

  • Final Disposal: After triple rinsing, the container can typically be disposed of in the regular trash or glass waste. Before doing so, you must deface or remove the original chemical label to prevent confusion.[12][13]

Step 4: Arranging for Final Disposal

  • Request Pickup: Once the waste container is nearly full (approximately two-thirds), or has been accumulating for the maximum time allowed by your institution (e.g., 6-12 months), you must arrange for its removal.[9][14]

  • Follow Institutional Procedures: This typically involves submitting an online chemical waste pickup request through your institution's Environmental Health and Safety (EHS) or equivalent department.[14] Do not transport hazardous waste yourself.[10]

The following diagram outlines the complete operational workflow for disposal.

cluster_prep Preparation cluster_accumulation Waste Accumulation cluster_final Final Disposal cluster_decon Empty Container Decontamination ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) container 2. Select & Label Waste Container (Halogenated Organic Waste) ppe->container add_waste 3. Add Waste to Container (Keep Closed When Not in Use) container->add_waste store_waste 4. Store in Satellite Accumulation Area (Secondary Containment) add_waste->store_waste request_pickup 5. Container Full: Request Pickup (Contact EHS/Waste Contractor) store_waste->request_pickup empty_container Empty Product Container? (Go to Decontamination Protocol) request_pickup->empty_container triple_rinse 6. Triple Rinse with Solvent empty_container->triple_rinse Yes collect_rinsate 7. Collect ALL Rinsate as Halogenated Hazardous Waste triple_rinse->collect_rinsate dispose_container 8. Deface Label & Dispose of Clean Container collect_rinsate->dispose_container

Caption: Step-by-step workflow for the disposal of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one.

Causality and Trustworthiness in Protocol

  • Why Segregate Halogenated Waste? Halogenated organic compounds require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[3][7] Mixing them with non-halogenated solvents, which can sometimes be recycled or burned for fuel value, contaminates the entire batch and forces the more expensive and energy-intensive disposal method.

  • Why Triple Rinse? Regulatory agencies define an "empty" container based on the removal of all possible contents. Triple rinsing is the universally accepted standard to meet this definition for containers that held non-acutely hazardous materials. The collection of the rinsate is critical because it will contain residual amounts of the hazardous chemical.[10]

  • Why Keep Containers Closed? This is a key requirement of the EPA's RCRA regulations. It prevents the evaporation of volatile components into the lab atmosphere, protecting personnel from inhalation exposure and preventing the release of pollutants into the environment.[9]

By adhering to these experientially validated and regulation-grounded procedures, you create a self-validating system of safety and compliance within your laboratory.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. 9

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. 10

  • 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one. NextSDS. 1

  • Laboratory Waste Disposal Safety Protocols. NSTA. 12

  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. UNC Policies. 14

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago. 13

  • Safety Data Sheet for a similar compound. TCI AMERICA - Spectrum Chemical. 7

  • 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one - SAFETY DATA SHEET. Thermo Fisher Scientific. 5

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one. PubChem, National Institutes of Health. 15

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. 3

  • Safety Data Sheet for a similar compound. Angene Chemical. 4

  • 6-Bromo-2H-1,4-benzoxazin-3(4H) - SAFETY DATA SHEET. Thermo Fisher Scientific. 6

  • Hazardous Waste Segregation. Unknown. 2

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one Safety Information. Sigma-Aldrich. 8

  • 6-BROMO-4H-3,1-BENZOXAZIN-4-ONE — Chemical Substance Information. NextSDS. 16

  • SAFETY DATA SHEET for a similar compound. Fisher Scientific. 17

  • SAFETY DATA SHEET for a similar compound. Thermo Fisher Scientific. 18

  • Safe Disposal of 6-Bromo-2-hydrazino-1,3-benzothiazole: A Guide for Laboratory Professionals. Benchchem. 11

Sources

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